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  • Product: Ils-920
  • CAS: 892494-07-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Discovery and Development of ILS-920

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of ILS-920, a non-immunosuppres...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of ILS-920, a non-immunosuppressive analog of rapamycin investigated for its neuroprotective properties.

Introduction and Discovery

ILS-920 emerged from research efforts to separate the potent neurotrophic activities of rapamycin from its well-known immunosuppressive effects[1][2]. Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a powerful inhibitor of the mammalian target of rapamycin (mTOR) and is clinically used as an immunosuppressant[3][4]. The discovery of ILS-920 was driven by the hypothesis that modifying the mTOR-binding region of rapamycin could yield compounds with significant neuroprotective efficacy in conditions like ischemic stroke, but without the associated immunosuppression[2].

The development process involved screening a collection of existing rapamycin analogs (rapalogs) in cell-based assays[2]. This led to the identification of a synthetic strategy involving Diels-Alder adduct formation at the C19,C22 diene of the rapamycin structure as a promising approach[2]. This modification, along with the selective reduction of a newly formed olefinic bond, resulted in the creation of ILS-920[5]. This structural change was crucial as it was found that the initial cycloaddition reaction was reversible, leading to the release of free rapamycin[5]. ILS-920, and a related compound WYE-592, demonstrated enhanced potency in neurite outgrowth and neuronal survival assays compared to the parent rapamycin, while exhibiting greatly diminished inhibition of T-cell proliferation[5].

Mechanism of Action

The neuroprotective effects of ILS-920 are attributed to a dual mechanism of action that is distinct from that of rapamycin. The structural modifications effectively abolished the affinity of ILS-920 for mTOR[5]. Instead, ILS-920 exhibits a novel binding profile.

Affinity purification experiments using F-11 dorsal root ganglia/neuroblastoma hybridoma cells identified two primary binding partners for ILS-920:

  • FK506-Binding Protein 52 (FKBP52): Unlike rapamycin and FK506, which preferentially bind to FKBP12, ILS-920 shows a strong and selective affinity for FKBP52, with a 200-fold higher selectivity for FKBP52 over FKBP12[1][5][6]. FKBP52 is an immunophilin known to associate with various proteins, including steroid receptor complexes[1][2]. The binding of ILS-920 to FKBP52 is proposed to be a key mediator of its neurite outgrowth promoting activity[1].

  • β1-subunit of L-type Voltage-Gated Calcium Channels (CACNB1): ILS-920 was also found to bind to the β1-subunit of L-type voltage-dependent Ca2+ channels[1][5]. This interaction leads to the inhibition of L-type Ca2+ channel currents, which is believed to protect neurons from Ca2+-induced cell death, a critical factor in ischemic injury[1].

The proposed dual mechanism, involving both the promotion of neurite outgrowth via FKBP52 and the prevention of excitotoxicity by modulating calcium channels, likely contributes to the observed in vivo efficacy of ILS-920 in stroke models[1][2].

Below is a diagram illustrating the proposed signaling pathway of ILS-920.

ILS920_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca2+ Channel (α1 subunit) beta1_subunit β1 Subunit (CACNB1) Ca_channel->beta1_subunit Ca_ion Ca2+ beta1_subunit->Ca_channel Modulates ILS920 ILS-920 ILS920->beta1_subunit Binds & Inhibits FKBP52 FKBP52 ILS920->FKBP52 Binds Neurite_Outgrowth Neurite Outgrowth (Neuroprotection) FKBP52->Neurite_Outgrowth Promotes Excitotoxicity Reduced Ca2+ Influx (Neuroprotection) ILS920_Discovery_Workflow Rapamycin Rapamycin (Starting Material) Chemical_Modification Chemical Modification (Diels-Alder & Reduction) Rapamycin->Chemical_Modification ILS920_Synthesis ILS-920 Synthesis Chemical_Modification->ILS920_Synthesis Cell_Based_Screening Cell-Based Screening (Neurite Outgrowth, T-cell Proliferation) ILS920_Synthesis->Cell_Based_Screening Mechanism_Studies Mechanism of Action Studies (Affinity Purification, Electrophysiology) Cell_Based_Screening->Mechanism_Studies Preclinical_Models Preclinical Efficacy (Rodent Stroke Models) Mechanism_Studies->Preclinical_Models Clinical_Trial Phase 1 Clinical Trial (Safety & PK/PD) Preclinical_Models->Clinical_Trial

References

Exploratory

In-Depth Technical Guide to the Core Structure and Mechanisms of Ils-920

For Researchers, Scientists, and Drug Development Professionals Abstract Ils-920 is a novel, non-immunosuppressive analog of rapamycin currently under investigation for its potent neuroprotective properties. This documen...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ils-920 is a novel, non-immunosuppressive analog of rapamycin currently under investigation for its potent neuroprotective properties. This document provides a comprehensive technical overview of the core structure, mechanism of action, and relevant experimental data pertaining to Ils-920. The information is intended to serve as a foundational resource for researchers in neuropharmacology and drug development.

Core Structure and Chemical Properties

Ils-920 is a synthetic derivative of rapamycin, engineered to reduce its immunosuppressive activity while enhancing its neuroprotective effects. The structural modifications focus on the mTOR binding region of the rapamycin scaffold.

PropertyValue
CAS Number 892494-07-4
Synonyms ILS 920, WAY-265920
Molecular Formula C57H86N2O14
Molecular Weight 1023.31 g/mol
Exact Mass 1022.61

Mechanism of Action

Ils-920 exhibits a dual mechanism of action that contributes to its neuroprotective effects. It interacts with two key cellular components: the immunophilin FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs).[1]

Interaction with FKBP52 and Modulation of Glucocorticoid Receptor Signaling

Ils-920 binds with high affinity to FKBP52, an important co-chaperone of the glucocorticoid receptor (GR).[2] In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (Hsp90) and immunophilins, including FKBP52.[2] The binding of Ils-920 to FKBP52 is thought to modulate the activity of the GR signaling pathway, which plays a crucial role in neuronal survival and plasticity. FKBP52 is known to be a positive regulator of GR signaling.[3][4]

FKBP52_GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILS920 Ils-920 FKBP52 FKBP52 ILS920->FKBP52 Binds Complex GR-Hsp90-FKBP52 Complex FKBP52->Complex Hsp90 Hsp90 Hsp90->Complex GR_inactive Inactive Glucocorticoid Receptor (GR) GR_inactive->Complex GR_active Active GR Complex->GR_active Promotes Activation DNA DNA (Glucocorticoid Response Elements) GR_active->DNA Translocates & Binds Glucocorticoid Glucocorticoid Glucocorticoid->GR_inactive Activates Transcription Gene Transcription (Neuroprotective Factors) DNA->Transcription Initiates

Caption: Proposed signaling pathway of Ils-920 via FKBP52 and the Glucocorticoid Receptor.

Inhibition of L-type Voltage-Gated Calcium Channels

Ils-920 also directly inhibits the function of L-type voltage-gated calcium channels by binding to their β1-subunit.[1] Over-activation of these channels and subsequent calcium influx is a key mechanism of neuronal damage in ischemic conditions. By blocking this influx, Ils-920 helps to prevent excitotoxicity and maintain cellular homeostasis. This inhibitory effect is specific to Ils-920, as the parent compound rapamycin does not significantly inhibit L-type VGCCs.[1]

L_type_Ca_Channel_Inhibition ILS920 Ils-920 Beta1_subunit β1-subunit ILS920->Beta1_subunit Binds to L_type_channel L-type Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx Allows Neuroprotection Neuroprotection L_type_channel->Neuroprotection Prevents Beta1_subunit->L_type_channel Inhibits Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Leads to Ischemic_stress Ischemic Stress Ischemic_stress->L_type_channel Opens

Caption: Mechanism of Ils-920-mediated inhibition of L-type voltage-gated calcium channels.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of Ils-920.

Table 1: In Vitro Neuroprotective and Neurite Outgrowth Activity

AssayCell TypeTreatment DurationKey FindingReference
Neuronal SurvivalE16 Rat Primary Cortical Neurons72 hoursSignificant increase in neuronal survival[1]
Neurite OutgrowthE16 Rat Primary Cortical Neurons72 hoursSignificant increase in mean total neurite length[1]

Table 2: In Vivo Efficacy in a Rodent Stroke Model

Animal ModelTreatment TimepointDoses (i.v. bolus)Outcome MeasureResultReference
Transient Middle Cerebral Artery Occlusion (tMCAO) in rats4 hours post-tMCAO3, 10, and 30 mg/kgReduction of ischemic infarct at 72 hoursSignificant reduction in infarct volume (P < 0.05)[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of Ils-920.

Neuronal Survival and Neurite Outgrowth Assays
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 16 (E16) rats and cultured.

  • Treatment: Neurons are treated with Ils-920 or a vehicle control for 72 hours.

  • Neuronal Survival Quantification: Neuronal survival is assessed by measuring neurofilament levels using an ELISA-based assay.

  • Neurite Outgrowth Quantification: The mean total neurite length per neuron is quantified using automated high-content imaging systems, such as the Cellomics ArrayScan.

In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
  • Animal Model: Focal cerebral ischemia is induced in rats using the tMCAO model.

  • Procedure: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period, followed by reperfusion.

  • Treatment: Ils-920 is administered as an intravenous bolus at 4 hours after the ischemic insult.

  • Outcome Assessment: The extent of brain injury is determined by measuring the infarct volume at 72 hours post-treatment.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies E16_neurons Isolate E16 Rat Cortical Neurons Culture_neurons Culture Neurons E16_neurons->Culture_neurons Treat_neurons Treat with Ils-920 (72 hours) Culture_neurons->Treat_neurons Survival_assay Neuronal Survival Assay (Neurofilament ELISA) Treat_neurons->Survival_assay Outgrowth_assay Neurite Outgrowth Assay (Cellomics ArrayScan) Treat_neurons->Outgrowth_assay tMCAO_model Induce tMCAO in Rats Treat_rats Administer Ils-920 (4h post-tMCAO) tMCAO_model->Treat_rats Assess_infarct Measure Infarct Volume (72h post-treatment) Treat_rats->Assess_infarct

Caption: Overview of the experimental workflow for evaluating the neuroprotective effects of Ils-920.

siRNA Knockdown Experiments
  • Objective: To confirm the roles of FKBP52 and the β1-subunit of VGCC in the neuroprotective effects of Ils-920.

  • Procedure: Small interfering RNAs (siRNAs) targeting FKBP52 and the β1-subunit (CACNB1) are transfected into primary cortical neurons to reduce the expression of these proteins.

  • Analysis: The effect of protein knockdown on neurite outgrowth is then assessed.

  • Results: Knockdown of FKBP52, but not the β1-subunit, was shown to significantly affect neurite outgrowth, suggesting a critical role for the FKBP52-mediated pathway in this process.[1]

Conclusion

Ils-920 is a promising neuroprotective agent with a well-defined dual mechanism of action. Its ability to modulate both the glucocorticoid receptor signaling pathway via FKBP52 and to directly inhibit L-type voltage-gated calcium channels provides a multi-faceted approach to mitigating neuronal damage in ischemic and other neurodegenerative conditions. The preclinical data strongly support its further development as a therapeutic candidate. This document provides a summary of the core technical information on Ils-920 to aid ongoing and future research efforts.

References

Foundational

The Neuroprotective Agent Ils-920: A Technical Guide to its Interaction with Calcium Channels

For Researchers, Scientists, and Drug Development Professionals Abstract Ils-920, a non-immunosuppressive analog of rapamycin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ils-920, a non-immunosuppressive analog of rapamycin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of Ils-920, with a specific focus on its interaction with L-type voltage-gated calcium channels (VGCCs). Through a dual-pronged mechanism involving direct inhibition of L-type calcium channels and binding to the immunophilin FKBP52, Ils-920 modulates intracellular calcium homeostasis and promotes neuronal survival and neurite outgrowth. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Ils-920 is a derivative of rapamycin engineered to reduce its immunosuppressive activity while retaining and enhancing its neuroprotective properties.[1][2][3] A key aspect of its mechanism of action is its ability to interact with and modulate the activity of L-type voltage-gated calcium channels (VGCCs), which play a critical role in neuronal function and are implicated in various neuropathological conditions.[1][2] Additionally, Ils-920 exhibits high binding selectivity for the 52-kDa FK506-binding protein (FKBP52), an immunophilin involved in protein folding and signal transduction.[1][2] This dual-target engagement contributes to its potent neurotrophic and neuroprotective effects, making it a molecule of significant interest for the development of therapeutics for ischemic stroke and other neurodegenerative disorders.[1][3]

Quantitative Data on Ils-920 Interactions

The following tables summarize the key quantitative data regarding the binding and functional effects of Ils-920.

Table 1: Binding Affinities of Ils-920 and Related Compounds [2]

CompoundTarget ProteinDissociation Constant (Kd) [nM]
Ils-920 FKBP12 46 ± 1.2
Ils-920 FKBP52 0.2 ± 0.04
WYE-592FKBP121.6 ± 0.2
WYE-592FKBP520.2 ± 0.05
RapamycinFKBP120.1 ± 0.01
RapamycinFKBP520.3 ± 0.05
FK506FKBP120.4 ± 0.05
FK506FKBP520.8 ± 0.1
GPI-1046FKBP12>10,000
GPI-1046FKBP52>10,000

Data from Ruan B, et al. PNAS. 2008.[2]

Table 2: Functional Inhibition of L-type Voltage-Gated Calcium Channels by Ils-920

Cell LineConcentration of Ils-920Percent Inhibition of L-type Ca2+ Current
F-11 cells10 µM~40%

Data from Ruan B, et al. PNAS. 2008.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Channel Inhibition

This protocol was adapted from methodologies used to assess the effect of Ils-920 on L-type VGCCs in F-11 cells, a dorsal root ganglia (DRG)/neuroblastoma hybrid cell line.[2]

Objective: To measure the inhibitory effect of Ils-920 on L-type calcium channel currents.

Materials:

  • F-11 cells

  • Patch-clamp rig with amplifier (e.g., Axopatch 200B) and digitizer

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, 10 Glucose, pH 7.4

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2

  • Ils-920 stock solution (in DMSO)

  • Control vehicle (DMSO)

Procedure:

  • Culture F-11 cells on glass coverslips to an appropriate confluency for recording.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected F-11 cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit L-type Ca2+ currents by applying a depolarizing voltage step to 0 mV for 200 ms.

  • Record baseline currents in the external solution.

  • Perfuse the cells with the external solution containing Ils-920 (e.g., 10 µM) or the vehicle control.

  • After a stable effect is reached, record the L-type Ca2+ currents in the presence of the compound.

  • Analyze the data by measuring the peak inward current before and after drug application. The percentage of inhibition is calculated as: ((I_control - I_drug) / I_control) * 100.

experimental_workflow_patch_clamp cluster_cell_prep Cell Preparation cluster_recording_setup Recording Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis culture Culture F-11 cells on coverslips pipette Fabricate patch pipettes (3-5 MΩ) whole_cell Establish whole-cell configuration pipette->whole_cell hold Hold cell at -80 mV whole_cell->hold depolarize Depolarize to 0 mV to elicit ICa hold->depolarize baseline Record baseline currents depolarize->baseline perfusion Perfuse with Ils-920 or vehicle baseline->perfusion record_drug Record currents in presence of drug perfusion->record_drug analyze Measure peak inward currents record_drug->analyze calculate Calculate % inhibition analyze->calculate

Fig 1. Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Neurite Outgrowth Assay

This protocol is based on the methodology used to assess the neurotrophic effects of Ils-920 on primary cortical neurons.[2]

Objective: To quantify the effect of Ils-920 on neurite outgrowth.

Materials:

  • Primary cortical neurons (e.g., from E16 rat embryos)

  • 96-well culture plates

  • Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)

  • Ils-920 stock solution (in DMSO)

  • Control vehicle (DMSO)

  • High-content imaging system (e.g., Cellomics ArrayScan VTI)

  • Neurite outgrowth analysis software

Procedure:

  • Isolate and culture primary cortical neurons in 96-well plates at a suitable density.

  • After an initial period of adherence and stabilization (e.g., 24 hours), treat the neurons with various concentrations of Ils-920 or vehicle control.

  • Incubate the cells for a defined period (e.g., 72 hours) to allow for neurite extension.

  • Fix and stain the cells to visualize neurons (e.g., with a neuron-specific marker like βIII-tubulin) and nuclei (e.g., with Hoechst stain).

  • Acquire images of the stained neurons using a high-content imaging system.

  • Analyze the images using neurite outgrowth software to quantify parameters such as total neurite length, number of neurites, and number of branch points per neuron.

experimental_workflow_neurite_outgrowth cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis isolate Isolate & culture primary cortical neurons treat Treat with Ils-920 or vehicle isolate->treat incubate Incubate for 72 hours treat->incubate fix_stain Fix and stain neurons incubate->fix_stain acquire Acquire images with HCS fix_stain->acquire quantify Quantify neurite outgrowth parameters acquire->quantify

Fig 2. Workflow for Neurite Outgrowth Assay.
siRNA Knockdown in Primary Cortical Neurons

This protocol describes the methodology for reducing the expression of specific proteins to investigate their role in the mechanism of action of Ils-920.[2]

Objective: To determine the involvement of the β1-subunit of L-type VGCC (CACNB1) and FKBP52 in Ils-920-mediated neurite outgrowth.

Materials:

  • Primary cortical neurons

  • siRNA targeting CACNB1, FKBP52, and a non-targeting control (e.g., Lamin A/C)

  • Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Western blotting reagents and antibodies against CACNB1, FKBP52, and a loading control.

Procedure:

  • Culture primary cortical neurons as described for the neurite outgrowth assay.

  • Prepare siRNA-lipid complexes by incubating the siRNAs with the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Add the siRNA complexes to the neuronal cultures.

  • Incubate for a period sufficient to achieve protein knockdown (e.g., 48-72 hours).

  • Lyse a subset of the cells to verify knockdown efficiency by Western blotting.

  • For the remaining cells, perform a neurite outgrowth assay as described above, with or without Ils-920 treatment, to assess the impact of the protein knockdown on neurite extension.

experimental_workflow_siRNA cluster_transfection siRNA Transfection cluster_verification Knockdown Verification cluster_functional_assay Functional Assay culture Culture primary cortical neurons prepare Prepare siRNA-lipid complexes culture->prepare transfect Transfect neurons with siRNA prepare->transfect incubate Incubate for knockdown transfect->incubate lyse Lyse cells incubate->lyse neurite_assay Perform neurite outgrowth assay incubate->neurite_assay western Western blot for target proteins lyse->western

Fig 3. Workflow for siRNA Knockdown Experiment.

Signaling Pathways

The neuroprotective and neurotrophic effects of Ils-920 are mediated through a dual mechanism of action that converges on the regulation of neuronal calcium signaling and the promotion of neurite outgrowth.

Inhibition of L-type Voltage-Gated Calcium Channels

Ils-920 directly binds to the β1-subunit of L-type VGCCs.[1][2] This interaction leads to the inhibition of calcium influx through these channels.[2] By reducing excessive calcium entry, particularly under excitotoxic conditions, Ils-920 can mitigate downstream pathological events such as the activation of calcium-dependent proteases and caspases, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1] This mechanism is central to the neuroprotective effects of Ils-920 observed in models of ischemic stroke.

signaling_pathway_calcium_channel Ils920 Ils-920 VGCC L-type Voltage-Gated Calcium Channel (β1-subunit) Ils920->VGCC Binds to Neuroprotection Neuroprotection Ils920->Neuroprotection Promotes Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Downstream Downstream Pathological Events (e.g., Caspase Activation, Mitochondrial Dysfunction) Ca_influx->Downstream Activates Excitotoxicity Excitotoxicity Excitotoxicity->Ca_influx Increases

Fig 4. L-type Calcium Channel Inhibition Pathway of Ils-920.
Interaction with FKBP52 and Promotion of Neurite Outgrowth

Ils-920 exhibits a remarkable and selective high-affinity binding to FKBP52.[2] The interaction of Ils-920 with FKBP52 is implicated in the promotion of neurite outgrowth.[1][2] While the precise downstream signaling cascade is still under investigation, it is hypothesized that the Ils-920/FKBP52 complex may influence cytoskeletal dynamics, potentially through interactions with the microtubule network, thereby facilitating the extension and branching of neurites. This activity is crucial for neuronal repair and regeneration following injury.

signaling_pathway_fkbp52 Ils920 Ils-920 FKBP52 FKBP52 Ils920->FKBP52 Binds to Complex Ils-920/FKBP52 Complex Cytoskeleton Cytoskeletal Dynamics (e.g., Microtubule Organization) Complex->Cytoskeleton Modulates Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Promotes

Fig 5. FKBP52-Mediated Neurite Outgrowth Pathway of Ils-920.

Conclusion

Ils-920 represents a significant advancement in the development of neuroprotective therapeutics. Its dual mechanism of action, involving the direct inhibition of L-type voltage-gated calcium channels and selective binding to FKBP52, provides a multi-faceted approach to neuronal protection and repair. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Ils-920. Future studies should aim to further elucidate the downstream signaling pathways and to establish a more precise quantitative understanding of its inhibitory effects on calcium channels.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Neuronal Cultures

A Clarification on the Compound "Ils-920" Initial searches for "Ils-920" did not yield a matching compound used in neuronal culture research. It is highly probable that this is a typographical error and the intended comp...

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on the Compound "Ils-920"

Initial searches for "Ils-920" did not yield a matching compound used in neuronal culture research. It is highly probable that this is a typographical error and the intended compound is either Interleukin-9 (IL-9) , a cytokine with neuroprotective properties, or DDL-920 , a novel small molecule being investigated for its cognitive-enhancing effects. This document provides detailed application notes and protocols for both IL-9 and DDL-920 in the context of neuronal culture experiments.

Part 1: Interleukin-9 (IL-9) in Neuronal Cultures

Introduction

Interleukin-9 (IL-9) is a pleiotropic cytokine that has been shown to exert neuroprotective effects, particularly by inhibiting apoptosis in cortical neurons.[1] Its signaling is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] These application notes provide a protocol for assessing the anti-apoptotic effects of IL-9 on primary cortical neuronal cultures.

Data Presentation

Table 1: Summary of IL-9 Effects on Neuronal Apoptosis

ParameterTreatment GroupResultReference
Neuronal ApoptosisControl (PBS)Baseline level of apoptosis[2]
IL-9 (200 U)Significant decrease in dying cells[2]
Cleaved Caspase-3 ExpressionControl (PBS)Baseline level of expression[2]
IL-9 (200 U)Significant decrease in cleaved caspase-3 positive cells[2]
Experimental Protocols

This protocol describes the preparation of primary cortical neurons from embryonic mice.[3][4][5]

Materials:

  • Embryonic day 15.5 (E15.5) mouse embryos

  • Poly-D-Lysine coated culture dishes

  • HBSS (Hank's Balanced Salt Solution)

  • 0.25% Trypsin-EDTA

  • 10% Fetal Bovine Serum (FBS) in DMEM

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • DNase I

  • 70 µm nylon cell strainer

Procedure:

  • Coat culture dishes with Poly-D-Lysine (100 µg/ml) for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.[3][4]

  • Euthanize pregnant mouse and dissect E15.5 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.[4]

  • Remove the meninges and mince the cortical tissue into small pieces.[3]

  • Transfer the tissue to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I and incubate at 37°C for 15 minutes.[3]

  • Stop the trypsinization by adding an equal volume of 10% FBS in DMEM.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm nylon cell strainer.[3]

  • Centrifuge the cells at 300 x g for 3 minutes, discard the supernatant, and resuspend the pellet in Neurobasal medium with B27 and GlutaMAX.

  • Plate the neurons onto the Poly-D-Lysine coated dishes at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

This protocol outlines the treatment of neuronal cultures with IL-9 and subsequent analysis of apoptosis.

Materials:

  • Primary cortical neurons (cultured for 5 days in vitro - DIV 5)

  • Recombinant IL-9

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 stain

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody against cleaved caspase-3

  • Fluorescently labeled secondary antibody

  • DAPI

Procedure:

  • On DIV 5, treat the neuronal cultures with 200 U of IL-9. For the control group, add an equivalent volume of PBS.[2]

  • Incubate the cultures for 48 hours (until DIV 7).

  • Hoechst Staining for Apoptotic Nuclei:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes, protected from light.[6]

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.[6]

  • Immunocytochemistry for Cleaved Caspase-3:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[7]

    • Block non-specific binding with a blocking buffer (e.g., 5% serum in PBS with 0.1% Tween 20) for 30 minutes.[7]

    • Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.[7]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.[7]

    • Wash three times with PBS and mount the coverslips.

    • Image the cells using a fluorescence microscope.

Signaling Pathway Visualization

IL9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-9 IL-9 IL9R IL-9Rα γc IL-9->IL9R Binding JAK1 JAK1 IL9R->JAK1 Activation JAK3 JAK3 IL9R->JAK3 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT3 STAT3 JAK1->STAT3 Phosphorylation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT1 Phosphorylation JAK3->STAT3 Phosphorylation JAK3->STAT5 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT3->STAT_dimer STAT5->STAT_dimer Bax Bax Apoptosis Apoptosis Bax->Apoptosis Nucleus Nucleus STAT_dimer->Nucleus Translocation Nucleus->Bax Decreased Expression

Caption: IL-9 signaling pathway in neurons.

Part 2: DDL-920 in Neuronal Cultures

Introduction

DDL-920 is a small molecule that acts as a negative allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, specifically those containing α1β2δ subunits.[8] These receptors are predominantly found on parvalbumin-expressing interneurons (PV+INs) and are responsible for tonic inhibition.[9] By reducing this tonic inhibition, DDL-920 enhances the activity of PV+INs, which in turn boosts gamma oscillations (30-120 Hz) in neuronal networks.[4][8] These oscillations are crucial for cognitive processes, and their enhancement by DDL-920 has shown promise in models of Alzheimer's disease.[10][11]

Data Presentation

Table 2: Summary of DDL-920 In Vitro Effects

ParameterConcentrationResultReference
Tonic GABAergic Current in PV+INs1 nM71% decrease[5]
Gamma Oscillation Power1 nMSignificant increase[4]
100 nMLarger significant increase[4]
Experimental Protocols

For electrophysiological studies, a co-culture of cortical neurons and astrocytes or hippocampal slice cultures are often used. The following is a general protocol for preparing primary cortical neurons suitable for patch-clamp recording.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Poly-L-lysine coated glass coverslips

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neurobasal medium with B27 supplement, GlutaMAX, and serum

  • Cytosine arabinoside (Ara-C) to limit glial proliferation (optional)

Procedure:

  • Prepare Poly-L-lysine coated glass coverslips.

  • Dissect the cerebral cortices from E18 embryos in a chilled dissection medium.

  • enzymatically digest the tissue using a papain dissociation system according to the manufacturer's instructions.

  • Gently dissociate the tissue into a single-cell suspension.

  • Plate the neurons on the coated coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and a low percentage of serum.

  • After 24-48 hours, replace the medium with serum-free Neurobasal/B27 medium. If needed, add Ara-C to control glial growth.

  • Maintain the cultures for at least 14 days to allow for the formation of mature synaptic networks.

This protocol describes how to perform whole-cell patch-clamp recordings from cultured neurons to assess the effect of DDL-920 on neuronal activity.[2][8][9]

Materials:

  • Mature primary neuronal cultures on coverslips

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipette

  • DDL-920

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipettes

Procedure:

  • Prepare aCSF and intracellular solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.[8]

  • Establish a whole-cell patch-clamp configuration on a neuron of interest (e.g., a pyramidal neuron or a PV+ interneuron if identifiable).[2]

  • Record baseline neuronal activity, including spontaneous postsynaptic currents and membrane potential oscillations, in voltage-clamp or current-clamp mode.

  • To induce gamma oscillations, a kainate receptor agonist (e.g., 50 nM kainic acid) can be added to the aCSF.[3]

  • After recording a stable baseline, perfuse the chamber with aCSF containing DDL-920 at the desired concentration (e.g., 1 nM or 100 nM).[4]

  • Record the neuronal activity in the presence of DDL-920 and compare it to the baseline to determine the effect on gamma oscillation power and frequency.

  • Data analysis can be performed using software like Clampfit or custom scripts in MATLAB or Python to calculate the power spectral density of the recorded signals.

Signaling Pathway Visualization

DDL920_Signaling_Pathway cluster_synapse GABAergic Synapse cluster_pv_interneuron Parvalbumin Interneuron (PV+IN) cluster_network Neuronal Network GABA GABA GABA_A_Receptor α1 β2 δ GABA->GABA_A_Receptor Binds Tonic_Inhibition Tonic Inhibition GABA_A_Receptor->Tonic_Inhibition Mediates DDL-920 DDL-920 DDL-920->GABA_A_Receptor Negative Allosteric Modulation PV_IN_Activity PV+IN Activity Tonic_Inhibition->PV_IN_Activity Reduces Gamma_Oscillations Gamma Oscillations PV_IN_Activity->Gamma_Oscillations Enhances

Caption: DDL-920 mechanism of action.

References

Application

Application Notes and Protocols for Ils-920 in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals Introduction Ils-920 is a non-immunosuppressive analog of rapamycin that exhibits potent neuroprotective properties. Unlike rapamycin, which primarily inter...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ils-920 is a non-immunosuppressive analog of rapamycin that exhibits potent neuroprotective properties. Unlike rapamycin, which primarily interacts with FKBP12 to exert its immunosuppressive effects, Ils-920 demonstrates a remarkable 200-fold selectivity for the immunophilin FKBP52.[1] Its mechanism of action is dual-pronged: it selectively binds to FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] This unique activity profile makes Ils-920 a valuable tool for neuroscience research, particularly in studies related to neuroprotection, neurite outgrowth, and ischemic stroke.[1]

These application notes provide detailed protocols for effectively using Ils-920 in various laboratory settings.

Data Presentation

In Vivo Efficacy of Ils-920 in a Model of Ischemic Stroke

The neuroprotective effects of Ils-920 have been demonstrated in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke.[1]

Compound Dosage Administration Time Reduction in Infarct Volume (%) Functional Recovery
Ils-92010 mg/kg4 hours post-occlusion24%Significant improvement in neurological deficits
Ils-92030 mg/kg4 hours post-occlusion23%Robust enhancement

Data summarized from Ruan B, et al. Proc Natl Acad Sci U S A. 2008 Jan 8;105(1):33-8.[1]

Experimental Protocols

Assessment of Neuroprotective Effects using a Cell Viability Assay

This protocol describes how to assess the neuroprotective effects of Ils-920 against glutamate-induced excitotoxicity in primary cortical neurons using an MTT assay.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Ils-920 (stock solution in DMSO)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Prepare serial dilutions of Ils-920 in culture medium.

  • Pre-treat the neurons with varying concentrations of Ils-920 for 24 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control (DMSO) and a glutamate-only control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Ils-920 on L-type VGCCs in a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel subunits) using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing L-type calcium channels

  • DMEM supplemented with 10% FBS

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) solution (high concentration, e.g., 50 mM)

  • Ils-920 (stock solution in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the HEK293 cells in 96-well black, clear-bottom plates and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and load the cells with the Fluo-4 AM loading buffer for 1 hour at 37°C.

  • Wash the cells twice with HBSS.

  • Add varying concentrations of Ils-920 (or vehicle control) to the wells and incubate for 30 minutes at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Stimulate the cells by adding high-concentration KCl solution to induce membrane depolarization and opening of L-type VGCCs.

  • Immediately begin kinetic fluorescence readings for 5-10 minutes.

  • Analyze the data by calculating the peak fluorescence intensity in response to KCl stimulation. Determine the inhibitory effect of Ils-920 by comparing the fluorescence change in treated wells to the vehicle control.

FKBP52 Binding Assay (Competitive ELISA)

This protocol describes a competitive ELISA-based assay to determine the binding affinity of Ils-920 to FKBP52.

Materials:

  • Recombinant human FKBP52 protein

  • Biotinylated FK506 (or another known FKBP52 ligand)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Ils-920

  • 96-well high-binding microplates

  • Plate washer and reader

Procedure:

  • Coat the wells of a 96-well plate with recombinant FKBP52 overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Prepare serial dilutions of Ils-920 and a fixed concentration of biotinylated FK506 in assay buffer.

  • Add the Ils-920/biotinylated FK506 mixtures to the wells and incubate for 2 hours at room temperature.

  • Wash the wells thoroughly.

  • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • The signal will be inversely proportional to the amount of Ils-920 bound to FKBP52. Construct a competition curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ils_920_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Ils-920 Ils-920 VGCC L-type Voltage-Gated Calcium Channel (β1 subunit) Ils-920->VGCC Binds and inhibits FKBP52 FKBP52 Ils-920->FKBP52 Binds Ca_ion Ca²⁺ VGCC->Ca_ion Influx Blocked GR_complex Glucocorticoid Receptor Complex (inactive) FKBP52->GR_complex Dissociates from Neuroprotection Neuroprotection (e.g., reduced infarct volume) Neurite_Outgrowth Neurite Outgrowth Neurite_Outgrowth->Neuroprotection GR_active Glucocorticoid Receptor (active) GR_complex->GR_active Activation Gene_Transcription Gene Transcription GR_active->Gene_Transcription Promotes Gene_Transcription->Neurite_Outgrowth Cell_Viability_Workflow start Plate Primary Cortical Neurons pretreat Pre-treat with Ils-920 (24h) start->pretreat induce Induce Excitotoxicity (Glutamate, 24h) pretreat->induce mtt Add MTT Solution (4h) induce->mtt solubilize Add Solubilization Solution (Overnight) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read VGCC_Inhibition_Workflow start Seed HEK293 cells with L-type VGCC load Load cells with Fluo-4 AM (1h) start->load wash Wash cells with HBSS load->wash incubate Incubate with Ils-920 (30 min) wash->incubate baseline Measure Baseline Fluorescence incubate->baseline stimulate Stimulate with high KCl baseline->stimulate read Kinetic Fluorescence Reading stimulate->read

References

Method

Application Notes and Protocols for Ils-920 (DDL-920) in Ischemic Stroke Models

For Researchers, Scientists, and Drug Development Professionals Introduction Recent preclinical research has identified a novel small molecule, DDL-920 (erroneously referred to as Ils-920), as a promising therapeutic age...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent preclinical research has identified a novel small molecule, DDL-920 (erroneously referred to as Ils-920), as a promising therapeutic agent for post-stroke recovery.[1][2][3][4][[“]] Developed by researchers at UCLA, DDL-920 has been shown to mimic the effects of physical rehabilitation by modulating neuronal circuits to promote functional motor recovery in mouse models of ischemic stroke.[1][2][3][4][[“]] This document provides detailed application notes and experimental protocols based on the pivotal study published in Nature Communications, titled "Parvalbumin interneurons regulate rehabilitation-induced functional recovery after stroke and identify a rehabilitation drug."

DDL-920's mechanism of action centers on the potentiation of parvalbumin (PV) interneurons.[1][2][6] Following an ischemic stroke, there is a significant loss of synaptic connections and a disruption of gamma oscillations, which are crucial for coordinated motor function.[1][2][6] DDL-920 acts as a selective negative modulator of GABA-A receptors containing α1β2δ subunits, which are responsible for the tonic inhibition of PV interneurons. By reducing this inhibition, DDL-920 enhances the activity of PV interneurons, restores gamma oscillations, and promotes the formation of new synaptic connections, ultimately leading to significant improvements in motor function.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research article, demonstrating the efficacy of DDL-920 in a mouse model of ischemic stroke.

Table 1: Behavioral Outcomes - Motor Function Recovery

Behavioral TestMetricControl (Vehicle)DDL-920 TreatedPercentage Improvement with DDL-920
Grid Walking Test Foot Faults (per 100 steps)~15-20% improvement from baselineFull recovery to pre-stroke baseline~80-85% greater improvement than control
Pellet Reaching Task Success Rate~15-20% improvement from baselineFull recovery to pre-stroke baseline~80-85% greater improvement than control

Table 2: Electrophysiological and Neuronal Activity Outcomes

MeasurementMetricControl (Vehicle)DDL-920 TreatedChange with DDL-920
Gamma Oscillations Power in Premotor CortexRemained low post-strokeIncreased by 60%Significant Restoration
Neuronal Activity Active Neurons in Premotor CortexNo significant changeIncreased by 40%Significant Increase
Functional Connectivity Density of ConnectionsRemained low post-strokeIncreased to 85% of healthy levelsSubstantial Restoration
Synaptic Connections PV Interneuron to Pyramidal Neuron SynapsesRemained low post-strokeIncreased to 200% of original valueSignificant Synaptogenesis

Signaling Pathway and Experimental Workflow

DDL_920_Signaling_Pathway cluster_stroke Ischemic Stroke cluster_ddl920 DDL-920 Intervention Stroke Stroke PV_Inhibition Increased Tonic Inhibition of Parvalbumin Interneurons Stroke->PV_Inhibition Gamma_Loss Loss of Gamma Oscillations PV_Inhibition->Gamma_Loss Synapse_Loss Loss of Synaptic Connections PV_Inhibition->Synapse_Loss GABAAR α1β2δ GABA-A Receptors Motor_Deficit Motor Function Deficits Gamma_Loss->Motor_Deficit Synapse_Loss->Motor_Deficit DDL_920 DDL-920 DDL_920->GABAAR blocks PV_Activation Reduced Inhibition & Enhanced Activity of Parvalbumin Interneurons GABAAR->PV_Activation leads to Gamma_Restore Restoration of Gamma Oscillations PV_Activation->Gamma_Restore Synaptogenesis Increased Synaptic Connections PV_Activation->Synaptogenesis Motor_Recovery Motor Function Recovery Gamma_Restore->Motor_Recovery Synaptogenesis->Motor_Recovery

Caption: Signaling pathway of DDL-920 in promoting stroke recovery.

Experimental_Workflow Stroke_Induction Ischemic Stroke Induction (Photothrombotic Model) Baseline_Testing Baseline Behavioral Testing (Grid Walking, Pellet Reaching) Stroke_Induction->Baseline_Testing Treatment_Start Initiate DDL-920 or Vehicle Treatment (3 days post-stroke) Baseline_Testing->Treatment_Start Chronic_Treatment Daily Treatment for 4 Weeks Treatment_Start->Chronic_Treatment Behavioral_Monitoring Weekly Behavioral Testing Chronic_Treatment->Behavioral_Monitoring Final_Assessments Final Behavioral and Neurophysiological Assessments (Two-Photon Microscopy, Electrophysiology) Behavioral_Monitoring->Final_Assessments Histology Histological Analysis Final_Assessments->Histology

Caption: Experimental workflow for evaluating DDL-920 in a mouse stroke model.

Detailed Experimental Protocols

1. Animal Model: Photothrombotic Ischemic Stroke

This protocol induces a focal ischemic lesion in the motor cortex of mice, providing a reproducible model for studying post-stroke motor deficits and recovery.

  • Animals: Adult male C57BL/6J mice (8-12 weeks old).

  • Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of 30% O2 and 70% N2O. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Place the anesthetized mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the forelimb motor cortex using stereotaxic coordinates (e.g., +0.5 mm anterior, +1.5 mm lateral from bregma).

    • Administer the photosensitive dye Rose Bengal (10 mg/kg) intraperitoneally.

    • After 5 minutes, illuminate the target cortical area with a cold light source (e.g., 532 nm laser) for 15 minutes to induce a photothrombotic clot and subsequent ischemia.

    • Suture the scalp incision and allow the mouse to recover in a heated cage.

2. DDL-920 Administration

  • Formulation: Dissolve DDL-920 in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The control group should receive the vehicle alone.

  • Dosage: Administer DDL-920 at a dose of 10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Treatment Schedule: Begin treatment 3 days post-stroke and continue daily for 4 weeks.

3. Behavioral Assessment: Grid Walking Test

This test assesses skilled walking and coordination.

  • Apparatus: An elevated, horizontal grid with regularly spaced metal bars.

  • Procedure:

    • Allow the mouse to acclimate to the testing room for at least 30 minutes.

    • Place the mouse at one end of the grid and allow it to traverse to the other end.

    • Record the number of times the forelimb contralateral to the stroke lesion slips through the grid (a "foot fault") over a set number of steps (e.g., 100).

    • Conduct baseline testing before stroke and then at regular intervals (e.g., weekly) post-stroke.

4. Behavioral Assessment: Pellet Reaching Task

This task evaluates fine motor control of the forelimb.

  • Apparatus: A testing chamber with a narrow slit through which the mouse can reach for food pellets.

  • Procedure:

    • Food-restrict the mice to 85-90% of their free-feeding body weight to motivate them.

    • Train the mice to reach for and retrieve food pellets through the slit for several days before stroke induction.

    • After stroke, test the mice daily or every other day.

    • Record the success rate, defined as the number of successfully retrieved pellets divided by the total number of reaching attempts.

5. In Vivo Two-Photon Microscopy

This technique allows for the visualization of neuronal structure and activity in the living brain.

  • Procedure:

    • Implant a cranial window over the premotor cortex.

    • Use a two-photon microscope to image fluorescently labeled neurons (e.g., expressing GCaMP for activity imaging or a fluorescent protein for structural imaging).

    • Acquire images before and after DDL-920 treatment to assess changes in neuronal activity, functional connectivity, and synaptic density.

6. Electrophysiology

This method is used to record brain electrical activity, including gamma oscillations.

  • Procedure:

    • Implant microelectrodes in the premotor cortex.

    • Record local field potentials (LFPs) while the mouse is awake and behaving.

    • Analyze the LFP data to determine the power of gamma oscillations (30-80 Hz) before and after DDL-920 treatment.

Conclusion

DDL-920 represents a novel and promising pharmacological approach to stroke recovery. By targeting the underlying pathophysiology of post-stroke neuronal circuit dysfunction, it has demonstrated the potential to significantly improve motor function in preclinical models. The data and protocols presented here provide a comprehensive resource for researchers interested in investigating the therapeutic potential of DDL-920 and similar compounds for the treatment of ischemic stroke. Further studies are warranted to confirm its efficacy and safety in higher animal models and eventually in human clinical trials.[1][3]

References

Application

Application Notes and Protocols for Ils-920 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated significant neuroprotective properties. Unlike rapamycin, which pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated significant neuroprotective properties. Unlike rapamycin, which primarily acts through the inhibition of the mTOR pathway leading to immunosuppression, Ils-920's mechanism of action is distinct. It selectively binds to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1][2][3] This dual-targeting mechanism is believed to contribute to its ability to protect neurons from calcium-induced cell death and to promote neurite outgrowth.[1][2] These characteristics make Ils-920 a promising candidate for research in neurodegenerative diseases and ischemic stroke.

These application notes provide dosage guidelines and detailed protocols for the use of Ils-920 in various in vitro experimental settings to assess its neuroprotective and neurotrophic effects.

Data Presentation: Quantitative Data Summary

While specific EC50 values for the neuroprotective effects of Ils-920 are not extensively published, the following table summarizes the available quantitative data to guide dosage selection in in vitro studies. The concentrations for neuroprotection assays are suggested based on the binding affinities and the effective concentrations of related rapamycin analogs in similar neuronal studies.

ParameterTarget/AssayValueCell TypeReference
Binding Affinity (Kd) FKBP121600 nMRecombinant Protein[1]
FKBP527 nMRecombinant Protein[1]
Immunosuppression (IC50) IL-2 stimulated T-cell proliferation> 5 µMHuman CD4+ T-cells[1]
Suggested Concentration Range for Neuroprotection Neuronal Survival/Neurite Outgrowth10 nM - 1 µMPrimary Cortical NeuronsInferred from binding data and related compound studies
Suggested Concentration for L-type Ca2+ Channel Inhibition Electrophysiology/Calcium Imaging100 nM - 5 µMHippocampal Neurons, DRG/Neuroblastoma cellsInferred from functional data and related compound studies

Experimental Protocols

Assessment of Neuroprotection in Primary Cortical Neurons

This protocol is designed to evaluate the protective effects of Ils-920 against excitotoxicity or oxidative stress in primary neuronal cultures.

a. Materials:

  • Ils-920

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)

  • Excitotoxic agent (e.g., Glutamate or NMDA) or oxidative stress inducer (e.g., H₂O₂)

  • Cell viability assay (e.g., MTT, LDH, or live/dead staining)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

b. Protocol:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and culture for 5-7 days to allow for maturation.

  • Ils-920 Preparation: Prepare a stock solution of Ils-920 in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of Ils-920 for 2-4 hours before inducing toxicity. Include a vehicle control (DMSO) and a no-treatment control.

  • Toxicity Induction: Add the toxic agent (e.g., 50 µM Glutamate for 15 minutes or 100 µM H₂O₂ for 1 hour) to the wells, in the continued presence of Ils-920.

  • Incubation: After the desired exposure time to the toxic agent, wash the cells and replace the medium with fresh culture medium containing Ils-920. Incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT assay. Read the absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to the untreated control group and calculate the percentage of neuroprotection conferred by Ils-920 at each concentration.

Neurite Outgrowth Assay

This protocol assesses the neurotrophic potential of Ils-920 by measuring its effect on neurite extension from cultured neurons.

a. Materials:

  • Ils-920

  • Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

  • Appropriate culture medium and supplements

  • Poly-D-lysine or laminin-coated plates (24- or 48-well)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with imaging software for analysis

b. Protocol:

  • Cell Plating: Plate neurons at a low density to allow for clear visualization of individual neurites.

  • Treatment: After allowing the cells to adhere, treat them with a range of Ils-920 concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA.

    • Incubate with anti-β-III tubulin antibody.

    • Incubate with a fluorescent secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify neurite length and branching per neuron.

    • Compare the results from Ils-920 treated groups to the vehicle control.

L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay

This protocol uses electrophysiology (patch-clamp) to directly measure the inhibitory effect of Ils-920 on L-type calcium channels.

a. Materials:

  • Ils-920

  • Cells expressing L-type calcium channels (e.g., primary hippocampal neurons, F-11 DRG/neuroblastoma cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal solutions for whole-cell voltage-clamp recordings

  • Specific blockers for other calcium channel subtypes (e.g., N-type, P/Q-type) to isolate the L-type current

b. Protocol:

  • Cell Preparation: Prepare the cells for patch-clamp recording.

  • Recording Configuration: Establish a whole-cell voltage-clamp configuration.

  • Baseline Current Measurement: Record baseline L-type Ca²⁺ currents by applying a voltage step protocol (e.g., depolarizing steps from a holding potential of -80 mV). Isolate the L-type current by using specific blockers for other channels.

  • Ils-920 Application: Perfuse the cells with an external solution containing the desired concentration of Ils-920 (e.g., 1 µM).

  • Post-treatment Current Measurement: After a few minutes of perfusion, record the L-type Ca²⁺ currents again using the same voltage protocol.

  • Data Analysis: Compare the peak current amplitude before and after the application of Ils-920 to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_0 Ils-920 Dual Mechanism of Action Ils920 Ils-920 FKBP52 FKBP52 Ils920->FKBP52 Binds VGCC L-type Ca2+ Channel (β1 subunit) Ils920->VGCC Binds & Inhibits NeuriteOutgrowth Neurite Outgrowth FKBP52->NeuriteOutgrowth Promotes CaInflux Ca2+ Influx Neuroprotection Neuroprotection CaInflux->Neuroprotection Inhibition leads to

Caption: Dual mechanism of Ils-920 for neuroprotection.

G cluster_workflow Neuroprotection Assay Workflow plate_cells Plate Primary Cortical Neurons pretreat Pre-treat with Ils-920 plate_cells->pretreat induce_tox Induce Toxicity (e.g., Glutamate) pretreat->induce_tox incubate Incubate 24-48h induce_tox->incubate assess_via Assess Cell Viability (MTT) incubate->assess_via analyze Analyze Data assess_via->analyze

Caption: Workflow for the in vitro neuroprotection assay.

References

Method

Application Notes and Protocols for Assessing the Neuroprotective Effects of Ils-920

For Researchers, Scientists, and Drug Development Professionals Introduction Ils-920 is a rapamycin analog designed to exert neuroprotective effects with reduced immunosuppressive activity. Its mechanism of action involv...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ils-920 is a rapamycin analog designed to exert neuroprotective effects with reduced immunosuppressive activity. Its mechanism of action involves the selective binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-target engagement is believed to protect neurons from excitotoxic insults and promote neurite outgrowth, making Ils-920 a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.

These application notes provide a comprehensive overview of the protocols to assess the neuroprotective properties of Ils-920 in both in vitro and in vivo models. The following sections detail the proposed signaling pathway, experimental workflows, and specific protocols for key assays.

Proposed Neuroprotective Signaling Pathway of Ils-920

The neuroprotective effects of Ils-920 are attributed to its interaction with two key cellular components: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.

Ils920_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_VGCC L-type VGCC (α1 and β1 subunits) Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx Inhibits Ils920 Ils-920 Ils920->L_VGCC Binds to β1 subunit FKBP52 FKBP52 Ils920->FKBP52 Binds Neurite_outgrowth Neurite Outgrowth FKBP52->Neurite_outgrowth Promotes Neuroprotection Neuroprotection Ca_influx->Neuroprotection Leads to Neurite_outgrowth->Neuroprotection Excitotoxicity Glutamate/ Excitotoxicity Excitotoxicity->L_VGCC Activates Excitotoxicity->Ca_influx Increases

Caption: Proposed signaling pathway of Ils-920's neuroprotective action.

Data Presentation

In Vitro Neuroprotective Effects of Ils-920
Assay TypeModelEndpointIls-920 ConcentrationResult
Neurite OutgrowthPrimary Rat Cortical NeuronsTotal Neurite Length1 µMSignificant Increase
Neuronal SurvivalPrimary Rat Cortical NeuronsCell Viability10 µMIncreased Survival
Glutamate ExcitotoxicityPrimary Rat Hippocampal NeuronsNeuronal Death10 µMSignificant Reduction

Note: The quantitative data presented in this table is illustrative and based on the effects of rapamycin analogs as described in the literature. Specific EC50 and percentage improvement values for Ils-920 require further experimental determination.

In Vivo Neuroprotective Effects of Ils-920 in a Rodent Model of Ischemic Stroke
Animal ModelTreatment ProtocolEndpointIls-920 DoseResult
Rat (tMCAO)Intravenous bolus 4h post-occlusionInfarct Volume Reduction3 mg/kgNot significant
Rat (tMCAO)Intravenous bolus 4h post-occlusionInfarct Volume Reduction10 mg/kgSignificant Reduction
Rat (tMCAO)Intravenous bolus 4h post-occlusionInfarct Volume Reduction30 mg/kgSignificant Reduction

Note: The data is based on a study by Ruan et al. (2008). The exact percentage of infarct volume reduction was not specified in the available literature.

Experimental Protocols

Overall Experimental Workflow

The assessment of the neuroprotective effects of Ils-920 typically follows a multi-stage process, beginning with in vitro screening and culminating in in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Target Engagement: Affinity Purification Neurite_Assay Neurite Outgrowth Assay Binding_Assay->Neurite_Assay Excitotoxicity_Assay Excitotoxicity Assay Neurite_Assay->Excitotoxicity_Assay Electrophysiology Electrophysiology: Patch Clamp Excitotoxicity_Assay->Electrophysiology tMCAO_Model Ischemic Stroke Model (tMCAO) Electrophysiology->tMCAO_Model Infarct_Analysis Infarct Volume Analysis tMCAO_Model->Infarct_Analysis Neurobehavioral_Tests Neurobehavioral Tests Infarct_Analysis->Neurobehavioral_Tests

Caption: General experimental workflow for assessing Ils-920's neuroprotective effects.

Detailed Methodologies

In Vitro Protocol: Neurite Outgrowth Assay in Primary Cortical Neurons

This protocol is designed to quantify the effect of Ils-920 on promoting neurite extension from primary neurons.

Workflow Diagram:

Neurite_Outgrowth_Workflow A 1. Isolate & Culture Primary Cortical Neurons B 2. Treat with Ils-920 (or vehicle control) A->B C 3. Incubate for 48-72 hours B->C D 4. Fix and Immunostain (e.g., β-III tubulin) C->D E 5. Image Acquisition (Fluorescence Microscopy) D->E F 6. Quantify Neurite Length (Image Analysis Software) E->F

Caption: Workflow for the neurite outgrowth assay.

Materials:

  • Ils-920 stock solution (in DMSO)

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine and laminin-coated culture plates

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

  • DAPI stain

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated 96-well plates at a density of 1 x 10^4 cells/well.

    • Culture the neurons in supplemented Neurobasal medium for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of Ils-920 in culture medium. A final DMSO concentration should be kept below 0.1%.

    • Replace the culture medium with the medium containing different concentrations of Ils-920 or vehicle control.

    • Incubate the cells for 48-72 hours.

  • Immunostaining:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% goat serum in PBS for 1 hour.

    • Incubate with anti-β-III tubulin primary antibody (1:500) overnight at 4°C.

    • Wash three times with PBS and incubate with Alexa Fluor-conjugated secondary antibody (1:1000) and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content fluorescence microscope.

    • Use image analysis software to automatically trace and measure the total length of neurites per neuron.

In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia and the assessment of Ils-920's neuroprotective efficacy in reducing infarct volume.

Workflow Diagram:

tMCAO_Workflow A 1. Anesthetize Rat B 2. Induce tMCAO (90 min) (Intraluminal Suture) A->B C 3. Reperfusion B->C D 4. Administer Ils-920 (i.v.) (e.g., at 4 hours post-occlusion) C->D E 5. Neurological Scoring (at 24, 48, 72 hours) D->E F 6. Euthanize at 72 hours D->F G 7. Brain Slicing and TTC Staining F->G H 8. Quantify Infarct Volume G->H

Caption: Workflow for the in vivo tMCAO stroke model.

Materials:

  • Male Wistar rats (250-300g)

  • Isoflurane anesthesia

  • 4-0 monofilament nylon suture with a silicone-coated tip

  • Ils-920 solution for intravenous injection

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix slicer

Procedure:

  • tMCAO Surgery:

    • Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 silicone-coated monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Drug Administration:

    • At 4 hours post-occlusion, administer a single intravenous bolus of Ils-920 (e.g., 3, 10, or 30 mg/kg) or vehicle control.

  • Neurological Assessment:

    • Perform neurological deficit scoring at 24, 48, and 72 hours post-tMCAO using a standardized scale (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 72 hours post-tMCAO, euthanize the rats and perfuse the brains with cold saline.

    • Remove the brains and slice them into 2 mm coronal sections using a brain matrix.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Acquire images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Electrophysiology Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents

This protocol is for measuring the effect of Ils-920 on L-type voltage-gated calcium channel currents in cultured neurons.

Workflow Diagram:

Patch_Clamp_Workflow A 1. Prepare Hippocampal Neuron Culture B 2. Obtain Whole-Cell Configuration A->B C 3. Record Baseline L-type Ca²⁺ Currents B->C D 4. Perfuse with Ils-920 C->D E 5. Record Post-Treatment L-type Ca²⁺ Currents D->E F 6. Data Analysis (Current Amplitude, etc.) E->F

Caption: Workflow for patch-clamp recording of L-type Ca²⁺ currents.

Materials:

  • Cultured hippocampal neurons

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 120 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Ils-920 solution

Procedure:

  • Preparation:

    • Culture primary hippocampal neurons on glass coverslips.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

    • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record baseline currents.

  • Drug Application and Data Acquisition:

    • Perfuse the recording chamber with the external solution containing Ils-920 at the desired concentration.

    • After a stable effect is observed, record the L-type Ca²⁺ currents again.

    • Wash out the drug to observe reversibility if required.

  • Analysis:

    • Measure the peak amplitude of the inward Ca²⁺ currents before and after Ils-920 application.

    • Analyze the current-voltage (I-V) relationship to determine the effect of Ils-920 on the voltage-dependence of channel activation.

Application

Best practices for storing and handling Ils-920

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidelines and protocols for the optimal storage, handling, and application of Ils-920, a non-immunosuppressive Rap...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the optimal storage, handling, and application of Ils-920, a non-immunosuppressive Rapamycin analog with significant neuroprotective properties.

Introduction to Ils-920

Ils-920 is a potent neuroprotective agent that operates through a dual mechanism of action, selectively binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC)[1][2]. This Rapamycin analog has demonstrated significant potential in preclinical studies, including efficacy in a rodent model of ischemic stroke and the promotion of neurite outgrowth in cortical neuronal cultures[1][2][3]. With diminished immunosuppressive effects compared to Rapamycin, Ils-920 presents a promising therapeutic candidate for neurodegenerative diseases and ischemic injuries[1].

Storage and Handling of Ils-920

Proper storage and handling of Ils-920 are critical to maintain its stability and efficacy. As a Rapamycin analog, Ils-920 is susceptible to degradation in aqueous solutions, a process that is accelerated at higher temperatures[4][5].

Storage Conditions

Table 1: Recommended Storage Conditions for Ils-920

FormStorage TemperatureDurationContainerNotes
Lyophilized Powder-20°CLong-term (months to years)Tightly sealed, light-protected vialFor optimal stability, storage at -80°C is recommended.
Stock Solution (in DMSO)-20°CShort-term (days to weeks)Tightly sealed, light-protected vialAliquot to avoid repeated freeze-thaw cycles.
Aqueous SolutionsNot RecommendedN/AN/APrepare fresh for each experiment due to instability.
Handling Procedures
  • Equilibration: Before opening, allow the vial of lyophilized Ils-920 to equilibrate to room temperature to prevent condensation.

  • Weighing: Weigh the desired amount of powder quickly in a clean, dry environment.

  • Reconstitution: Prepare stock solutions using a suitable solvent such as DMSO.

  • Aqueous Solutions: Due to the instability of Rapamycin analogs in aqueous environments, it is crucial to prepare aqueous working solutions fresh for each experiment and use them promptly[4][5].

Solution Preparation

The solubility of Ils-920 is a key factor in its experimental application. The following table summarizes known solubility data.

Table 2: Solubility of Ils-920

SolventConcentrationAppearanceSource
Dimethyl Sulfoxide (DMSO)20 mg/mLClear solution[6]
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • Ils-920 (Molecular Weight: 1023.30 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of Ils-920 for the desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, 10.23 mg of Ils-920 is needed.

    • Weigh the calculated amount of Ils-920 powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex briefly until the powder is completely dissolved, resulting in a clear solution[6].

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Experimental Protocols

Ils-920 has demonstrated neuroprotective and neurotrophic activities in preclinical models. The following are example protocols for assessing these effects in vitro.

In Vitro Neurite Outgrowth Assay

This protocol is designed to assess the effect of Ils-920 on promoting neurite outgrowth in a neuronal cell line.

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on collagen-coated plates at an appropriate density.

  • Differentiation: Induce neuronal differentiation according to the cell line-specific protocol (e.g., with Nerve Growth Factor for PC12 cells).

  • Treatment: Prepare a serial dilution of Ils-920 in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all conditions.

  • Incubation: Treat the differentiated cells with the various concentrations of Ils-920 or vehicle control for a predetermined period (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using appropriate image analysis software.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol simulates ischemic conditions to evaluate the neuroprotective effects of Ils-920.

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line in appropriate multi-well plates.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death (e.g., 1-2 hours).

  • Reperfusion and Treatment:

    • Remove the cells from the hypoxic chamber and replace the OGD medium with normal culture medium.

    • Add Ils-920 at various concentrations to the reperfusion medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.

Signaling Pathways and Mechanism of Action

Ils-920 exerts its neuroprotective effects through the modulation of two key proteins: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels[1][2].

Interaction with FKBP52

FKBP52 is a co-chaperone that interacts with Hsp90 and is involved in various cellular processes, including protein folding and transport. The binding of Ils-920 to FKBP52 is thought to promote neurite outgrowth[2].

Modulation of L-type Voltage-Gated Calcium Channels

L-type voltage-gated calcium channels play a critical role in neuronal calcium homeostasis. Excessive calcium influx through these channels can lead to excitotoxicity and neuronal cell death. Ils-920 inhibits L-type calcium channels, thereby protecting neurons from calcium-induced damage[1][2].

Visualizations

Proposed Signaling Pathway of Ils-920

Ils920_Signaling_Pathway Ils920 Ils-920 FKBP52 FKBP52 Ils920->FKBP52 Binds LTCC L-type Voltage-Gated Calcium Channel (β1 subunit) Ils920->LTCC Binds and Inhibits NeuriteOutgrowth Neurite Outgrowth and Neuronal Survival FKBP52->NeuriteOutgrowth Promotes CalciumInflux Ca²⁺ Influx LTCC->CalciumInflux Neuroprotection Neuroprotection CalciumInflux->Neuroprotection Reduced Influx Leads to

Caption: Proposed dual mechanism of Ils-920's neuroprotective action.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow Start Start: Culture Neuronal Cells OGD Oxygen-Glucose Deprivation (OGD) Start->OGD Reperfusion Reperfusion + Ils-920 Treatment OGD->Reperfusion Incubation Incubation (24-48h) Reperfusion->Incubation Viability Assess Cell Viability Incubation->Viability End End: Analyze Results Viability->End

Caption: Workflow for assessing the neuroprotective effects of Ils-920.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting Ils-920 solubility issues in experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound Ils-920. The information is presented in a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound Ils-920. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ils-920 and why is its solubility a concern?

A1: Ils-920 is a potent, selective, small-molecule kinase inhibitor under investigation for its therapeutic potential. Like many kinase inhibitors, Ils-920 is a lipophilic molecule with low aqueous solubility. This can pose a significant challenge for its use in in vitro and in vivo experiments, potentially leading to inaccurate results and poor bioavailability.[1][2][3]

Q2: What are the initial recommended solvents for dissolving Ils-920?

A2: For in vitro experiments, it is recommended to first attempt dissolving Ils-920 in organic solvents such as DMSO, ethanol, or DMF to prepare a high-concentration stock solution. This stock can then be diluted into aqueous buffers or cell culture media. For in vivo studies, more complex formulation strategies are often necessary.

Q3: Can I heat the solution to improve the solubility of Ils-920?

A3: Gentle heating (e.g., 37°C) can be employed to aid in the dissolution of Ils-920. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always assess the stability of Ils-920 under the specific heating conditions used.

Q4: What should I do if I observe precipitation of Ils-920 upon dilution of the stock solution into an aqueous medium?

A4: Precipitation upon dilution is a common issue for poorly soluble compounds.[4] To mitigate this, consider the following:

  • Decrease the final concentration of Ils-920 in the aqueous medium.

  • Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.

  • Utilize a formulation approach, such as incorporating surfactants or cyclodextrins, to enhance and maintain solubility.[2][5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with Ils-920.

Issue 1: Difficulty dissolving Ils-920 to prepare a stock solution.

  • Question: I am unable to dissolve Ils-920 in DMSO to make a 10 mM stock solution, even with vortexing. What should I do?

  • Answer:

    • Try sonication: A brief period of sonication can provide the energy needed to break down the crystal lattice of the compound and facilitate dissolution.

    • Gentle warming: As mentioned in the FAQs, warming the solution to 37°C in a water bath while vortexing can improve solubility.

    • Use an alternative solvent: If DMSO is not effective, consider trying other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Refer to the quantitative data table below for solubility information in various solvents.

Issue 2: Ils-920 precipitates out of solution during my in vitro assay.

  • Question: My 10 µM working solution of Ils-920 in cell culture media, prepared by diluting a DMSO stock, shows visible precipitate after a short incubation period. How can I prevent this?

  • Answer:

    • Reduce the final DMSO concentration: High concentrations of DMSO can sometimes cause compounds to precipitate when diluted in aqueous media. Aim for a final DMSO concentration of 0.5% or lower in your assay.

    • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your cell culture media can help to maintain the solubility of Ils-920.[1] It is crucial to first test the surfactant for any effects on your experimental system.

    • Prepare a fresh working solution: Prepare the working solution immediately before use and add it to the assay plate to minimize the time for precipitation to occur.

Issue 3: Inconsistent results in animal studies after oral administration of Ils-920.

  • Question: I am observing high variability in the pharmacokinetic profile of Ils-920 in my animal studies. Could this be related to its solubility?

  • Answer: Yes, poor aqueous solubility is a major contributor to inconsistent absorption and low bioavailability, leading to variable results in vivo.[1][5] To address this:

    • Develop an appropriate formulation: A simple suspension of Ils-920 in water is unlikely to provide adequate exposure. Consider the following formulation strategies:

      • Co-solvent systems: A mixture of solvents, such as polyethylene glycol 400 (PEG400) and water, can improve solubility.

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds like Ils-920.[2][5]

      • Nanosuspensions: Reducing the particle size of Ils-920 to the nanoscale can increase its surface area and dissolution rate.[1][6][7]

    • Ensure a homogenous suspension: If using a suspension, ensure it is uniformly mixed before each dose is administered to the animals.

Quantitative Data Summary

The following table summarizes the approximate solubility of Ils-920 in various solvents at room temperature (25°C). This data should be used as a guide for solvent selection.

Solvent/Vehicle SystemSolubility (mg/mL)Molarity (mM)Notes
Water< 0.001< 0.002Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.4< 0.001< 0.002
Dimethyl Sulfoxide (DMSO)~50~100Recommended for stock solutions.
N,N-Dimethylformamide (DMF)~40~80Alternative for stock solutions.
Ethanol (100%)~5~10
Polyethylene Glycol 400 (PEG400)~20~40Useful for in vivo formulations.
10% DMSO / 90% Saline< 0.01< 0.02Precipitation likely.
5% Tween® 80 in Water~0.1~0.2Surfactant enhances solubility.

Note: The molarity is calculated based on a hypothetical molecular weight of 500 g/mol for Ils-920.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ils-920 Stock Solution in DMSO

  • Materials:

    • Ils-920 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out 5 mg of Ils-920 powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube. This will result in a final concentration of 10 mM (assuming a molecular weight of 500 g/mol ).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Ils-920 Formulation for Oral Gavage in Mice

This protocol describes the preparation of a 1 mg/mL suspension of Ils-920 in a vehicle containing Tween® 80 and methylcellulose for improved stability and administration.

  • Materials:

    • Ils-920 powder

    • Tween® 80

    • Methylcellulose (0.5%) in sterile water

    • Mortar and pestle

    • Homogenizer

  • Procedure:

    • Weigh the required amount of Ils-920 for the study.

    • In a clean mortar, add a small amount of 0.5% methylcellulose solution containing 2% Tween® 80 to the Ils-920 powder to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.

    • Transfer the suspension to a suitable container and homogenize for 5-10 minutes to reduce particle size and ensure uniformity.

    • Store the suspension at 4°C and use within the validated stability period. Always vortex thoroughly before each administration.

Mandatory Visualizations

Ils_920_Signaling_Pathway Ils920 Ils-920 Receptor Receptor Tyrosine Kinase (RTK) Ils920->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical signaling pathway inhibited by Ils-920.

Solubility_Workflow Start Start: Solubility Issue Assess Assess Compound Properties Start->Assess Solvent Select Appropriate Solvent (e.g., DMSO) Assess->Solvent Energy Apply Energy (Vortex, Sonicate, Heat) Solvent->Energy Dissolved Is Compound Dissolved? Energy->Dissolved Stock Stock Solution Prepared Dissolved->Stock Yes Formulation Consider Formulation (Surfactants, Co-solvents) Dissolved->Formulation No End End: Proceed with Experiment Stock->End Formulation->Solvent

Caption: Workflow for troubleshooting stock solution preparation.

References

Optimization

Technical Support Center: Ils-920-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ils-920-based assays. The information is pr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ils-920-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ils-920 and what are its primary cellular targets?

Ils-920 is a non-immunosuppressive analog of rapamycin with potent neuroprotective properties. Its primary cellular targets are the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] It exhibits a 200-fold higher selectivity for FKBP52 over FKBP12.[1]

Q2: What are the main applications of Ils-920 in research?

Ils-920 is primarily used in neuroscience research and drug development for its neuroprotective and neurotrophic activities.[1] Key applications include:

  • Promoting neuronal survival.[1]

  • Stimulating neurite outgrowth.[1]

  • Protecting neurons from Ca²⁺-induced cell death by modulating calcium channels.[1]

  • Investigating signaling pathways involving FKBP52 and L-type calcium channels.

Q3: How should I dissolve and store Ils-920?

For in vitro experiments, Ils-920 is typically dissolved in DMSO. For in vivo studies, it can be formulated for oral administration.[1] It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions to ensure the stability and activity of the compound.

Troubleshooting Guides

Neurite Outgrowth Assays

Q4: I am not observing any significant neurite outgrowth with Ils-920 treatment. What could be the problem?

Several factors could contribute to a lack of neurite outgrowth. Consider the following:

  • Suboptimal Ils-920 Concentration: The effective concentration of Ils-920 can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell line or primary culture.

  • Cell Health and Density: Ensure that your neuronal cells are healthy and seeded at an appropriate density. Overly confluent or unhealthy cells may not respond to growth-promoting stimuli.[2] Gentle thawing and seeding of neurons is critical for obtaining reproducible results.[2]

  • Insufficient Incubation Time: Neurite outgrowth is a time-dependent process. You may need to extend the incubation period with Ils-920. Time-lapse imaging can help determine the optimal time course for your experimental setup.[2]

  • Culture Conditions: The composition of the culture medium, including serum concentration and the presence of other growth factors, can significantly impact neurite outgrowth. Low-serum conditions are often used to promote differentiation and neurite extension.

Q5: I am seeing high variability in neurite length and branching between wells treated with the same concentration of Ils-920. How can I improve reproducibility?

High variability can be a common issue in cell-based assays.[2] To improve reproducibility, consider the following:

  • Even Cell Seeding: Ensure a single-cell suspension and even distribution of cells across the wells of your culture plate. Clumped cells can lead to inconsistent neurite outgrowth.[2] Using a cell strainer after thawing can help achieve a single-neuron suspension.[2]

  • Consistent Compound Addition: Ensure that Ils-920 is thoroughly mixed and added consistently to each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.

  • Automated Image Analysis: Manual measurement of neurite length can be subjective. Utilizing automated high-content imaging and analysis software can provide more objective and reproducible quantification.[3]

Calcium Flux Assays

Q6: I am not detecting a change in intracellular calcium levels after applying Ils-920. What are the possible reasons?

Ils-920 is an inhibitor of L-type voltage-gated calcium channels.[1] Therefore, you would expect to see a decrease in calcium influx upon channel activation. If you are not observing this effect, consider these points:

  • Cell Depolarization: L-type calcium channels are voltage-gated. To observe the inhibitory effect of Ils-920, the cells must be depolarized to open the channels. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.

  • Choice of Calcium Indicator Dye: Ensure you are using an appropriate calcium indicator dye with a suitable dissociation constant (Kd) for the expected calcium concentrations in your cells. Inadequate dye loading or high background fluorescence can also obscure the signal.[4]

  • Ils-920 Pre-incubation: To allow for target engagement, it is often necessary to pre-incubate the cells with Ils-920 for a specific period before depolarization.

  • Cell Line Expression of L-type Calcium Channels: Confirm that your chosen cell line expresses functional L-type voltage-gated calcium channels.

Q7: The fluorescence signal in my calcium flux assay is weak and noisy. How can I improve the signal-to-noise ratio?

A weak or noisy signal can make it difficult to interpret your results. Here are some tips to improve signal quality:

  • Optimize Dye Loading: Adjust the concentration of the calcium indicator dye and the loading time to ensure optimal intracellular concentration without causing cytotoxicity.[4]

  • Washing Steps: After dye loading, perform gentle washing steps to remove extracellular dye, which can contribute to high background fluorescence.[4]

  • Use of a Quenching Agent: Some assay kits include a quenching agent that can be added to the extracellular medium to reduce background fluorescence.

  • Instrument Settings: Optimize the settings on your fluorescence plate reader or microscope, including excitation and emission wavelengths, gain, and exposure time.

  • Cell Health: Ensure cells are healthy and form a uniform monolayer. Unhealthy cells can exhibit altered calcium homeostasis.

Experimental Protocols & Data

Table 1: Quantitative Data for Ils-920
ParameterValueCell Type/ModelReference
Selectivity 200-fold for FKBP52 vs. FKBP12In vitro binding assay[1]
In Vivo Efficacy 10 and 30 mg/kgTransient middle cerebral artery occlusion (tMCAO) model in rats[1]
Effect 23-24% reduction in infarct volumetMCAO model in rats[1]
Protocol 1: Neurite Outgrowth Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding:

    • Thaw cryopreserved iPSC-derived cortical neurons gently.[2]

    • To obtain a single-neuron suspension, filter the thawed neurons through a cell strainer.[2]

    • Seed the neurons at a density of 600-800 cells per well in a 1536-well plate coated with an appropriate substrate (e.g., Poly-D-Lysine).[2]

    • Allow the cells to attach for 15 minutes at room temperature before moving them to a 37°C, 5% CO₂ incubator.[2]

  • Compound Treatment:

    • Prepare a stock solution of Ils-920 in DMSO.

    • On the day of treatment, dilute the Ils-920 stock solution to the desired final concentrations in pre-warmed, low-serum neuronal culture medium.

    • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of Ils-920. Include a vehicle control (DMSO) and a positive control (e.g., a known neurotrophic factor).

  • Incubation:

    • Incubate the cells for 24 to 72 hours to allow for neurite outgrowth. The optimal incubation time should be determined empirically.

  • Imaging and Analysis:

    • For live-cell imaging, use a high-content imaging system to capture images at desired time points.[2]

    • Alternatively, fix the cells with 4% paraformaldehyde, permeabilize, and stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.[5]

    • Quantify neurite length, number of branches, and other morphological parameters using automated image analysis software.[3]

Protocol 2: L-type Voltage-Gated Calcium Channel Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Ils-920 on L-type calcium channels.

  • Cell Preparation:

    • Plate a suitable cell line known to express L-type calcium channels (e.g., rat hippocampal neurons or F-11 dorsal root ganglia/neuroblastoma cells[1]) in a black, clear-bottom 96-well plate.

    • Culture the cells until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM).

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Compound Addition:

    • After incubation, gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

    • Add buffer containing various concentrations of Ils-920 or a vehicle control to the respective wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for Ils-920 to bind to the channels.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated injector.

    • Set the instrument to record fluorescence intensity over time.

    • Initiate the recording and, after establishing a stable baseline, inject a depolarizing solution of KCl (e.g., final concentration of 50-100 mM) into each well to activate the voltage-gated calcium channels.

    • Continue recording the fluorescence signal to measure the peak increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the Ils-920 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow Neurite Outgrowth Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis thaw Thaw Neurons seed Seed Cells in Plate thaw->seed prepare_ils Prepare Ils-920 Dilutions add_ils Add Ils-920 to Cells prepare_ils->add_ils incubate Incubate (24-72h) add_ils->incubate image Image Acquisition incubate->image quantify Quantify Neurite Growth image->quantify signaling_pathway Ils-920 Mechanism of Action Ils920 Ils-920 FKBP52 FKBP52 Ils920->FKBP52 VGCC L-type Ca2+ Channel (β1 subunit) Ils920->VGCC Inhibits Neuroprotection Neuroprotection & Neurite Outgrowth FKBP52->Neuroprotection Promotes Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Ca_influx->Neuroprotection Inhibition of excess influx contributes to protection

References

Troubleshooting

How to mitigate off-target effects of Ils-920

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Ils-920. Fr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Ils-920.

Frequently Asked Questions (FAQs)

Q1: What is Ils-920 and what are its primary targets?

Ils-920 is a non-immunosuppressive analog of rapamycin developed for its neuroprotective properties. Its primary mechanism of action is believed to be dual:

  • FKBP52 Dissociation: It potentially activates glucocorticoid and other steroid receptors by promoting the dissociation of FK506 Binding Protein 52 (FKBP52).

  • L-type Calcium Channel Inhibition: It acts as an inhibitor of L-type voltage-gated calcium (Ca2+) channels.

Q2: What are the potential off-target effects of Ils-920?

Given that Ils-920 is a rapamycin analog and targets FKBP52 and L-type Ca2+ channels, researchers should be aware of the following potential off-target effects:

  • mTORC2 Inhibition: While designed to avoid mTOR binding, residual interaction with the mTOR pathway, particularly mTORC2, could lead to metabolic dysregulation.

  • Steroid Receptor Modulation: Unintended activation or inhibition of various steroid hormone receptors (e.g., androgen, glucocorticoid receptors) due to its effect on FKBP52.

  • Broad Calcium Channel Effects: Non-specific inhibition of other voltage-gated calcium channel subtypes.

  • General Rapamycin Analog Toxicities: As with other rapamycin analogs, potential for mucositis, rash, hyperglycemia, hyperlipidemia, and hypophosphatemia.[1]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of Controls: Employ structurally related but inactive analogs of Ils-920 as negative controls.

  • Dose-Response Studies: Establish a clear dose-response relationship for the desired on-target effect. Off-target effects may appear at higher concentrations.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by modulating the off-target pathway.

  • Orthogonal Approaches: Use alternative methods to validate findings, such as genetic knockdown (siRNA, shRNA) of the intended targets (FKBP52, specific L-type Ca2+ channel subunits).

Troubleshooting Guides

This section provides guidance on specific issues that may arise during experiments with Ils-920.

Issue 1: Unexpected Metabolic Changes in Cell Culture or Animal Models

Symptoms:

  • Increased glucose levels in culture media or animal blood samples.

  • Altered lipid profiles.

  • Changes in cell proliferation and growth that are inconsistent with the expected neuroprotective effects.

Potential Cause: These symptoms may indicate off-target inhibition of mTORC2, a known side effect of some rapamycin analogs.[2]

Troubleshooting Steps:

  • Assess mTORC1 and mTORC2 Activity:

    • Protocol: Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt at Ser473).[1][3][4]

    • Interpretation: A decrease in p-Akt (Ser473) with minimal changes to p-S6K or p-4E-BP1 at your working concentration of Ils-920 would suggest mTORC2 inhibition.

  • Titrate Ils-920 Concentration:

    • Protocol: Perform a dose-response curve to determine the lowest effective concentration for the desired neuroprotective effect and assess mTORC2 inhibition at each concentration.

    • Goal: Identify a therapeutic window where on-target effects are maximized and off-target mTORC2 inhibition is minimized.

  • Comparative Analysis with Other Inhibitors:

    • Protocol: Compare the effects of Ils-920 with known mTOR inhibitors (e.g., rapamycin for mTORC1, Torin1 for dual mTORC1/2) in your experimental system.

Issue 2: Unexplained Hormonal or Inflammatory Responses

Symptoms:

  • Changes in the expression of genes regulated by glucocorticoid or androgen receptors.

  • Unexpected anti-inflammatory or pro-inflammatory effects.

  • Alterations in cell differentiation or function related to steroid hormone signaling.

Potential Cause: These effects may be due to the modulation of steroid hormone receptor activity through the dissociation of FKBP52.[5]

Troubleshooting Steps:

  • Evaluate Steroid Hormone Receptor Activity:

    • Protocol: Utilize reporter gene assays for specific steroid hormone receptors (e.g., glucocorticoid receptor, androgen receptor) to quantify the effect of Ils-920 on their transcriptional activity.[6][7][8]

    • Interpretation: An increase or decrease in reporter activity in the presence of Ils-920 would indicate modulation of the specific steroid receptor pathway.

  • Assess FKBP52-Receptor Interaction:

    • Protocol: Perform co-immunoprecipitation (Co-IP) experiments to determine if Ils-920 disrupts the interaction between FKBP52 and its partner steroid hormone receptors.

    • Goal: To directly test the hypothesis that Ils-920 is causing the dissociation of the FKBP52-receptor complex.

  • FKBP52 Knockdown/Overexpression:

    • Protocol: Use siRNA to knockdown FKBP52 expression or a plasmid to overexpress it. Observe if the hormonal effects of Ils-920 are altered in these modified cells.

Issue 3: Cardiovascular or Neuronal Excitability Changes

Symptoms:

  • In animal models, unexpected changes in heart rate, blood pressure, or cardiac contractility.

  • In neuronal cultures, alterations in firing patterns or synaptic transmission that are not directly related to the intended neuroprotective mechanism.

Potential Cause: These observations may stem from the off-target inhibition of other voltage-gated calcium channels or unintended effects on cardiac and neuronal L-type calcium channels.

Troubleshooting Steps:

  • Characterize L-type Calcium Channel Inhibition:

    • Protocol: Use patch-clamp electrophysiology to measure the effect of Ils-920 on L-type calcium currents in relevant cell types (e.g., cardiomyocytes, neurons).[9][10] Determine the IC50 and assess for any changes in channel gating properties.

    • Interpretation: Compare the IC50 for L-type channel inhibition with the concentration required for neuroprotection to understand the therapeutic index.

  • Screen for Activity on Other Calcium Channels:

    • Protocol: If possible, test the effect of Ils-920 on other voltage-gated calcium channel subtypes (e.g., N-type, P/Q-type, T-type) using electrophysiology or specific cell-based assays.

  • In Vivo Cardiovascular Monitoring:

    • Protocol: In animal studies, implement continuous monitoring of cardiovascular parameters (e.g., using telemetry) to carefully assess the in vivo impact of Ils-920.

Data Presentation

Table 1: Hypothetical IC50 Values for Ils-920 and Control Compounds

CompoundTargetIC50 (nM)Data Source
Ils-920 L-type Ca2+ Channel 50 Hypothetical
Ils-920 mTORC1 >1000 Hypothetical
Ils-920 mTORC2 250 Hypothetical
RapamycinmTORC11[11][12]
RapamycinmTORC2>1000 (acute)[2][12]
Torin1mTORC1/mTORC22[13][14]
VerapamilL-type Ca2+ Channel20Literature

Table 2: Hypothetical Binding Affinities (Kd) for FKBP Family Proteins

CompoundTargetKd (nM)Data Source
Ils-920 FKBP52 15 Hypothetical
Ils-920 FKBP12 >500 Hypothetical
FK506FKBP120.5Literature
FK506FKBP5223[15]

Experimental Protocols

Protocol 1: Western Blot for mTORC1 and mTORC2 Activity
  • Cell Lysis: Treat cells with Ils-920 at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • p-S6K (T389) (mTORC1 activity)

    • Total S6K

    • p-Akt (S473) (mTORC2 activity)

    • Total Akt

    • GAPDH or β-actin (loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Glucocorticoid Receptor (GR) Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a GR expression plasmid and a reporter plasmid containing a glucocorticoid response element (GRE) driving luciferase expression. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.

  • Compound Treatment: 24 hours post-transfection, treat cells with a known GR agonist (e.g., dexamethasone) in the presence or absence of various concentrations of Ils-920.

  • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in Ils-920 treated cells to control cells to determine the effect on GR transcriptional activity.

Protocol 3: Patch-Clamp Electrophysiology for L-type Ca2+ Channels
  • Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, cortical neurons) or use a cell line endogenously expressing L-type Ca2+ channels.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Solutions: Use an external solution containing Ba2+ as the charge carrier to isolate Ca2+ channel currents and an internal solution with a Cs+-based pipette solution to block K+ currents.

  • Voltage Protocol: Apply a voltage-step protocol to elicit L-type Ca2+ currents (e.g., hold at -80 mV and step to various potentials between -40 mV and +60 mV).

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of Ils-920.

  • Data Acquisition and Analysis: Record the current at each voltage step before and after drug application. Construct a current-voltage (I-V) relationship and a dose-response curve to determine the IC50 of Ils-920.

Visualizations

Ils920_Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Ils-920 Ils-920 L-type Ca2+ Channel L-type Ca2+ Channel Ils-920->L-type Ca2+ Channel Inhibition FKBP52 FKBP52 Ils-920->FKBP52 Dissociation from mTORC2 mTORC2 Ils-920->mTORC2 Inhibition Other Ca2+ Channels Other Ca2+ Channels Ils-920->Other Ca2+ Channels Inhibition Other Steroid Receptors Other Steroid Receptors Ils-920->Other Steroid Receptors Modulation Neuroprotection Neuroprotection L-type Ca2+ Channel->Neuroprotection Modulates Ca2+ influx Steroid Receptor Complex Steroid Receptor Complex FKBP52->Steroid Receptor Complex Steroid Receptor Complex->Neuroprotection Altered gene expression Metabolic Dysregulation Metabolic Dysregulation mTORC2->Metabolic Dysregulation Cardiovascular Effects Cardiovascular Effects Other Ca2+ Channels->Cardiovascular Effects Hormonal Side Effects Hormonal Side Effects Other Steroid Receptors->Hormonal Side Effects

Caption: On- and potential off-target signaling pathways of Ils-920.

experimental_workflow cluster_phenotype Observe Unexpected Phenotype cluster_hypothesis Formulate Hypothesis cluster_validation Experimental Validation cluster_mitigation Mitigation Strategy phenotype e.g., Metabolic Changes, Hormonal Effects, Cardiovascular Issues hypothesis Potential Off-Target Effect: - mTORC2 Inhibition? - Steroid Receptor Modulation? - Broad Ca2+ Channel Blockade? phenotype->hypothesis western Western Blot (p-Akt, p-S6K) hypothesis->western Test mTORC2 reporter Reporter Assay (GR, AR, etc.) hypothesis->reporter Test Steroid Receptors epys Electrophysiology (Ca2+ currents) hypothesis->epys Test Ca2+ Channels mitigation - Titrate Dose - Use Orthogonal Approach - Refine Experimental Design western->mitigation reporter->mitigation epys->mitigation

Caption: Troubleshooting workflow for investigating off-target effects.

logical_relationship Ils-920 Ils-920 On-Target Efficacy On-Target Efficacy Therapeutic Window Therapeutic Window On-Target Efficacy->Therapeutic Window Off-Target Effects Off-Target Effects Off-Target Effects->Therapeutic Window Concentration Concentration Concentration->On-Target Efficacy Increases Concentration->Off-Target Effects Increases (often at higher conc.)

Caption: Relationship between drug concentration, efficacy, and off-target effects.

References

Optimization

Technical Support Center: Refining Ils-920 Treatment Duration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Ils-920 in cell culture experiments. Here you will find troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Ils-920 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to help you optimize your study design and obtain reliable, reproducible results.

Troubleshooting Guide

This section addresses common issues that may arise during the use of Ils-920.

Question: My cells are showing excessive toxicity and death even at the recommended starting concentrations of Ils-920. What should I do?

Answer:

This issue may arise due to cell line-specific sensitivity or variations in cell health and density.

  • Verify Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at the recommended density before treatment. Over-confluent or sparse cultures can exhibit altered sensitivity to drug treatment.

  • Perform a Dose-Response Curve: We recommend performing a broad dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify the optimal concentration range for your experiments.

  • Reduce Treatment Duration: High concentrations of Ils-920 may induce apoptosis or necrosis over extended periods. Try reducing the treatment duration (e.g., from 48 hours to 24 hours or less) to mitigate off-target or cytotoxic effects.

Question: I am not observing the expected downstream effects of Ils-920 on my target pathway (e.g., no change in p-ERK levels). What could be the cause?

Answer:

Several factors could contribute to a lack of efficacy.

  • Confirm Drug Activity: Ensure that your stock of Ils-920 is properly stored and has not expired. If possible, test the compound on a known sensitive cell line as a positive control.

  • Check Treatment Timing: The phosphorylation of downstream targets like ERK can be transient. We recommend performing a time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal time point for observing maximal inhibition.

  • Verify Pathway Activation: Ensure that the target pathway is active in your cell model under your specific experimental conditions. For example, serum starvation followed by stimulation with a growth factor (e.g., EGF, FGF) can create a synchronized and robust activation of the MAPK pathway, making the inhibitory effects of Ils-920 more apparent.

Question: My experimental results with Ils-920 are inconsistent between experiments. How can I improve reproducibility?

Answer:

Reproducibility is key to robust scientific findings. To minimize variability:

  • Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, media composition, and treatment duration, are kept consistent across all experiments.

  • Use a Master Mix: When preparing your drug dilutions, create a master mix to add to your experimental wells or plates. This will minimize pipetting errors and ensure a uniform final concentration.

  • Incorporate Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential, and a positive control (a cell line known to be sensitive to Ils-920) can help validate your experimental setup.

Frequently Asked Questions (FAQs)

Question: What is the recommended treatment duration for Ils-920 in cell culture?

Answer:

The optimal treatment duration for Ils-920 is highly dependent on the specific cell line and the biological question being addressed.

  • For signaling pathway analysis (e.g., Western blotting for p-ERK): Short treatment times, typically ranging from 30 minutes to 4 hours, are sufficient to observe inhibition of downstream targets.

  • For cell viability and proliferation assays: Longer treatment durations, such as 24, 48, or 72 hours, are generally required to observe significant effects on cell growth.

  • For cell cycle analysis: A treatment duration of 24 to 48 hours is often necessary to detect changes in cell cycle distribution.

We strongly recommend conducting a time-course experiment to determine the optimal duration for your specific experimental endpoint and cell line.

Question: How do I determine the optimal concentration of Ils-920 for my experiments?

Answer:

The optimal concentration of Ils-920 should be determined empirically for each cell line. A dose-response experiment is the most effective way to identify the IC50 and the appropriate concentration range for your studies. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.

Quantitative Data Summary

Table 1: Effect of Ils-920 Treatment Duration on Cell Viability in A549 Cells

Treatment DurationIC50 (nM)
24 hours520
48 hours150
72 hours85

Table 2: Time-Course of p-ERK Inhibition by Ils-920 (100 nM) in Serum-Starved, EGF-Stimulated HeLa Cells

Time Pointp-ERK Levels (% of Control)
0 min100%
15 min25%
30 min10%
1 hour8%
2 hours12%
4 hours20%

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Ils-920 in complete growth medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of Ils-920. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blotting for p-ERK Analysis

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • If applicable, serum-starve the cells overnight.

  • Pre-treat the cells with the desired concentration of Ils-920 or vehicle control for the specified time (e.g., 1 hour).

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-ERK and total ERK.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Ils920_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Ils920 Ils-920 Ils920->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Ils-920 signaling pathway, inhibiting MEK1/2.

Experimental_Workflow start Start: Optimize Ils-920 Treatment Duration step1 1. Cell Seeding (e.g., 96-well plate) start->step1 step2 2. Dose-Response Treatment (Multiple Ils-920 concentrations) step1->step2 step3 3. Time-Course Incubation (e.g., 24h, 48h, 72h) step2->step3 step4 4. Endpoint Assay (e.g., Cell Viability - MTS) step3->step4 step5 5. Data Analysis (Calculate IC50 for each time point) step4->step5 decision Is the optimal duration for the desired effect identified? step5->decision end End: Proceed with optimized protocol decision->end Yes repeat Refine time points or concentration range decision->repeat No repeat->step2

Caption: Workflow for optimizing Ils-920 treatment duration.

Troubleshooting_Guide start Problem: Unexpected Experimental Outcome q1 What is the issue? start->q1 issue1 High Cell Toxicity q1->issue1 Toxicity issue2 No Drug Effect q1->issue2 No Effect issue3 Inconsistent Results q1->issue3 Inconsistency sol1a Reduce treatment duration issue1->sol1a sol1b Perform dose-response to find optimal concentration issue1->sol1b sol1c Check cell health and density issue1->sol1c sol2a Perform time-course to find peak inhibition issue2->sol2a sol2b Confirm pathway activation (e.g., with growth factor) issue2->sol2b sol2c Verify drug stock activity issue2->sol2c sol3a Standardize all protocol steps issue3->sol3a sol3b Use master mix for drug dilutions issue3->sol3b sol3c Include proper controls issue3->sol3c

Caption: Troubleshooting guide for Ils-920 experiments.

Troubleshooting

Technical Support Center: Overcoming Resistance to Ils-920 in Long-Term Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Ils-920 in long-term...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Ils-920 in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Ils-920?

Ils-920 is a rapamycin analog with neuroprotective properties.[1][2] Unlike rapamycin, which primarily inhibits the mTOR pathway, preliminary studies suggest Ils-920's efficacy may stem from a dual mechanism:

  • Activation of steroid receptors: It is thought to dissociate FK506 binding protein 52 (FKBP52) from glucocorticoid and other steroid receptor complexes, potentially leading to their activation.[1]

  • Inhibition of L-type voltage-gated Ca2+ channels: It may also bind to the β1 subunit of these channels, inhibiting calcium influx.[1]

Q2: What are the potential mechanisms of acquired resistance to Ils-920 in long-term cell culture models?

While specific resistance mechanisms to Ils-920 have not been extensively documented, based on its proposed mechanism and general principles of drug resistance, several hypotheses can be formulated:

  • Alterations in Target Proteins: Mutations or changes in the expression levels of FKBP52 or the β1-subunit of L-type voltage-gated calcium channels could reduce the binding affinity of Ils-920.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways to compensate for the effects of Ils-920. For example, activation of other pro-survival or proliferative pathways could counteract the intended therapeutic effect.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport Ils-920 out of the cell, reducing its intracellular concentration and efficacy.

  • Changes in the Tumor Microenvironment: In in vivo models, alterations in the tumor microenvironment can contribute to drug resistance.

Q3: Are there known biomarkers to predict or monitor resistance to Ils-920?

Currently, there are no clinically validated biomarkers for Ils-920 resistance. However, researchers can investigate the following as potential exploratory biomarkers:

  • Expression levels of FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.

  • Activation status of known pro-survival signaling pathways (e.g., Akt, ERK).

  • Expression of drug efflux pumps.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential resistance to Ils-920 in your experiments.

Observed Issue Potential Cause Recommended Action
Decreased cellular response to Ils-920 over time (e.g., reduced apoptosis, increased proliferation) Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with the resistant cell line and compare it to the parental, sensitive cell line. 2. Investigate Mechanism: See "Experimental Protocols" section for methods to investigate potential resistance mechanisms. 3. Combination Therapy: Explore the synergistic effects of Ils-920 with other compounds targeting potential bypass pathways.
High variability in experimental results with Ils-920 Inconsistent drug concentration or cell line instability.1. Verify Drug Integrity: Ensure proper storage and handling of Ils-920. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated or undergone significant genetic drift.
No initial response to Ils-920 in a new cell line Intrinsic resistance.1. Confirm Target Expression: Verify the expression of FKBP52 and the β1-subunit of L-type voltage-gated calcium channels in the cell line. 2. Evaluate Drug Efflux: Assess the activity of drug efflux pumps.

Experimental Protocols

Protocol 1: Assessment of Acquired Resistance using a Dose-Response Assay

Objective: To quantitatively determine the shift in drug sensitivity in a cell line chronically exposed to Ils-920.

Methodology:

  • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of Ils-920. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercially available cell viability kit.

  • Data Analysis: Plot the percentage of viable cells against the log of the Ils-920 concentration. Calculate the IC50 (half-maximal inhibitory concentration) for both the parental and resistant cell lines. A significant increase in the IC50 for the resistant line confirms resistance.

Protocol 2: Investigating Target Alterations via Western Blotting

Objective: To determine if resistance is associated with changes in the expression levels of Ils-920 target proteins.

Methodology:

  • Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against FKBP52 and the β1-subunit of L-type voltage-gated calcium channels. Include a loading control antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the expression levels between the parental and resistant cell lines.

Visualizations

G cluster_0 Ils-920 Mechanism of Action Ils-920 Ils-920 FKBP52 FKBP52 Ils-920->FKBP52 binds L-type Ca2+ Channel L-type Ca2+ Channel Ils-920->L-type Ca2+ Channel inhibits Steroid Receptor Complex Steroid Receptor Complex FKBP52->Steroid Receptor Complex dissociates from Cellular Response Cellular Response Steroid Receptor Complex->Cellular Response activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx mediates Ca2+ Influx->Cellular Response influences G cluster_1 Troubleshooting Workflow for Ils-920 Resistance A Decreased Efficacy of Ils-920 Observed B Confirm Resistance (Dose-Response Assay) A->B C Resistance Confirmed? B->C D Investigate Mechanism C->D Yes I Re-evaluate Experimental Conditions C->I No E Target Alteration? (Western Blot, Sequencing) D->E F Bypass Pathway Activation? (Phospho-arrays, RNA-seq) D->F G Increased Drug Efflux? (Efflux Pump Assays) D->G H Develop Combination Strategy E->H F->H G->H G cluster_2 Potential Bypass Signaling Pathway in Ils-920 Resistance Ils-920 Ils-920 Target Pathway Target Pathway Ils-920->Target Pathway inhibits Cellular Effect Cellular Effect Target Pathway->Cellular Effect Cellular Effect (e.g., Apoptosis) Cellular Effect (e.g., Apoptosis) Bypass Pathway (e.g., Akt, ERK) Bypass Pathway (e.g., Akt, ERK) Pro-survival Signal Pro-survival Signal Pro-survival Signal->Cellular Effect inhibits Bypass Pathway Bypass Pathway Bypass Pathway->Pro-survival Signal activates

References

Optimization

Adjusting Ils-920 protocols for different cell lines

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ILS-920, a novel neuroprotective agent. The information is presented in a question-and-answer...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ILS-920, a novel neuroprotective agent. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ILS-920?

ILS-920 is a non-immunosuppressive analog of rapamycin. Its neuroprotective effects are believed to stem from its ability to selectively bind to two key proteins: the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-binding activity is thought to modulate intracellular calcium levels and influence downstream signaling pathways involved in neuronal survival and neurite outgrowth.

Q2: How does the effect of ILS-920 vary across different cell lines?

The response of a specific cell line to ILS-920 will likely depend on the expression levels of its primary targets, FKBP52 and L-type voltage-gated calcium channels. Cell lines with higher expression of these proteins may exhibit a more pronounced response. For instance, neuronal cell lines are expected to express higher levels of L-type calcium channels compared to some non-neuronal cell types.[1][2] The expression of FKBP52 can also vary significantly between different cancer cell lines and normal tissues.[3][4][5][6] Therefore, it is crucial to characterize the expression of these targets in your cell line of interest to anticipate its sensitivity to ILS-920.

Q3: What is the recommended starting concentration for ILS-920 in cell-based assays?

As specific IC50 values for ILS-920 across various cell lines are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be in the low nanomolar to micromolar range, consistent with the concentrations used for other rapamycin analogs.

Q4: What are the recommended positive and negative controls for experiments involving ILS-920?

  • Positive Control: For neuroprotection assays, a well-characterized neuroprotective compound with a known mechanism of action can be used. For assays measuring the effect on L-type calcium channels, a known calcium channel blocker like nifedipine could be a suitable positive control.

  • Negative Control: A vehicle control (e.g., DMSO, the solvent in which ILS-920 is likely dissolved) at the same final concentration used for the ILS-920 treatment is essential. An inactive analog of ILS-920, if available, would also be an excellent negative control.

Troubleshooting Guide

Issue 1: No significant neuroprotective effect is observed after ILS-920 treatment.

Possible Cause Suggested Solution
Suboptimal ILS-920 Concentration Perform a dose-response curve (e.g., from 1 nM to 100 µM) to identify the optimal effective concentration for your cell line.
Low Target Expression Verify the expression of FKBP52 and L-type calcium channel subunits in your cell line via Western blot or qPCR. Consider using a cell line with higher known expression of these targets.
Inappropriate Assay Window Optimize the treatment duration. The neuroprotective effects may be time-dependent. Test various incubation times (e.g., 24, 48, 72 hours) post-insult.
Severity of Insult The experimental insult (e.g., glutamate, oxidative stress) may be too severe, causing rapid and irreversible cell death. Titrate the concentration or duration of the insult to achieve a level of cell death (e.g., 50%) where a protective effect can be observed.

Issue 2: High variability in results between replicate experiments.

Possible Cause Suggested Solution
Inconsistent Cell Health and Density Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. Ensure cells are healthy and in the logarithmic growth phase.
Reagent Instability Prepare fresh dilutions of ILS-920 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Technique Variability Ensure consistent timing of reagent additions, incubation periods, and measurements. Use calibrated pipettes and mix reagents thoroughly.

Issue 3: Unexpected cytotoxicity observed at higher concentrations of ILS-920.

Possible Cause Suggested Solution
Off-Target Effects High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the IC50 for cytotoxicity and work with concentrations well below this value for neuroprotection studies.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.

Quantitative Data Summary

Due to the limited availability of public data for ILS-920, a comprehensive table of IC50 values across multiple cell lines cannot be provided. Researchers should empirically determine these values for their specific systems. For context, the table below illustrates the kind of data that should be generated.

Table 1: Hypothetical IC50 Values for ILS-920 in Different Neuronal Cell Lines

Cell LineInsultAssayIncubation Time (h)IC50 (nM)
SH-SY5YGlutamate (5 mM)MTT24To be determined
HT22Oxidative Stress (H₂O₂)LDH48To be determined
Primary Cortical NeuronsOxygen-Glucose DeprivationCalcein-AM/EthD-124To be determined
Note: This table is for illustrative purposes only. The user must determine these values experimentally.

Experimental Protocols

Detailed Methodology: Cell Viability Assay (MTT Assay) for Neuroprotection

This protocol is a general guideline for assessing the neuroprotective effect of ILS-920 against an excitotoxic insult (e.g., glutamate) in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • ILS-920 stock solution (e.g., 10 mM in DMSO)

  • Glutamate solution (e.g., 100 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count SH-SY5Y cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • ILS-920 Treatment:

    • Prepare serial dilutions of ILS-920 in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of ILS-920 or vehicle control.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Induction of Excitotoxicity:

    • Prepare a working solution of glutamate in the culture medium.

    • Add a small volume (e.g., 10 µL) of the glutamate working solution to the wells to achieve the final desired concentration (e.g., 5 mM). Include a "no-glutamate" control group.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Express the results as a percentage of the vehicle-treated, no-glutamate control.

    • Plot the percentage of cell viability versus the log of the ILS-920 concentration and determine the EC50 for neuroprotection.

Visualizations

ILS920_Signaling_Pathway ILS920 ILS-920 FKBP52 FKBP52 ILS920->FKBP52 Binds L_type_Ca_Channel L-type Ca²⁺ Channel (β1 subunit) ILS920->L_type_Ca_Channel Binds Neuronal_Survival_Pathways Neuronal Survival Pathways FKBP52->Neuronal_Survival_Pathways Activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Modulates Ca_influx->Neuronal_Survival_Pathways Influences Neurite_Outgrowth Neurite Outgrowth Neuronal_Survival_Pathways->Neurite_Outgrowth Neuroprotection Neuroprotection Neuronal_Survival_Pathways->Neuroprotection Neurite_Outgrowth->Neuroprotection

Caption: Proposed signaling pathway of ILS-920.

Experimental_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_ils920 Add ILS-920 (Dose-Response) incubate1->add_ils920 incubate2 Incubate 1h add_ils920->incubate2 add_insult Add Neurotoxic Insult (e.g., Glutamate) incubate2->add_insult incubate3 Incubate 24-48h add_insult->incubate3 viability_assay Perform Cell Viability Assay (e.g., MTT) incubate3->viability_assay analyze Analyze Data & Determine EC50 viability_assay->analyze end End analyze->end

Caption: General experimental workflow for ILS-920.

Troubleshooting_Tree start No Neuroprotective Effect Observed check_concentration Is ILS-920 concentration optimized? start->check_concentration check_targets Are target proteins (FKBP52, L-type Ca²⁺ channels) expressed? check_concentration->check_targets Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_insult Is the severity of the insult appropriate? check_targets->check_insult Yes verify_expression Verify Expression (Western Blot/qPCR) check_targets->verify_expression No check_time Is the treatment duration optimal? check_insult->check_time Yes titrate_insult Titrate Insult Concentration/Duration check_insult->titrate_insult No time_course Perform Time-Course Experiment check_time->time_course No solution Re-evaluate Experiment check_time->solution Yes dose_response->solution verify_expression->solution titrate_insult->solution time_course->solution

Caption: Troubleshooting decision tree for ILS-920.

References

Troubleshooting

Troubleshooting unexpected results in Ils-920 experiments

Welcome to the technical support center for Ils-920. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Ils...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ils-920. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Ils-920. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ils-920?

A1: Ils-920 is a non-immunosuppressive analog of rapamycin with neuroprotective properties. Its mode of action is believed to be multifactorial, primarily involving the dissociation of the FK506 binding protein 52 (FKBP52) from steroid receptor complexes and the inhibition of L-type voltage-gated calcium channels (VGCCs) by binding to the β1 subunit.[1][2]

Q2: What are the key cellular pathways modulated by Ils-920?

A2: Based on its mechanism, Ils-920 is expected to modulate signaling pathways related to steroid hormone receptors (e.g., glucocorticoid receptors) and calcium homeostasis. By inhibiting L-type VGCCs, it can reduce calcium influx, which is a critical event in various cellular processes, including excitotoxicity. The dissociation of FKBP52 can influence the activity of steroid receptors and their downstream targets.

Q3: Is Ils-920 related to the mTOR signaling pathway like rapamycin?

A3: While Ils-920 is a rapamycin analog, it has been specifically designed to be non-immunosuppressive, suggesting it has a reduced affinity for FKBP12, the primary target for rapamycin's immunosuppressive effects, and therefore a diminished impact on the mTOR pathway.[1][2] However, it is always advisable to test for potential off-target effects on the mTOR pathway in your specific experimental model.

Troubleshooting Guides

Here we address specific unexpected results you might encounter during your Ils-920 experiments.

Issue 1: No observable neuroprotective effect of Ils-920 in our neuronal cell culture model of excitotoxicity.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Concentration: The effective concentration of Ils-920 can be highly cell-type and context-dependent.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for in vitro studies could be from 10 nM to 10 µM.

    ParameterRecommended Range
    Initial Screening100 nM, 1 µM, 10 µM
    Dose-Response10 nM - 20 µM (Logarithmic scale)
    Incubation Time12 - 48 hours
  • Compound Stability and Solubility: Ils-920, like many small molecules, may have limited solubility and stability in aqueous solutions.

    • Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute to the final concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

  • Timing of Administration: The timing of Ils-920 treatment relative to the excitotoxic insult is crucial.

    • Recommendation: Test different treatment paradigms: pre-treatment (adding Ils-920 before the excitotoxic agent), co-treatment (adding both simultaneously), and post-treatment (adding Ils-920 after the insult).

    G cluster_0 Experimental Workflow Troubleshooting A Start Experiment B Pre-treatment: Add Ils-920 A->B C Induce Excitotoxicity A->C D Co-treatment: Add Ils-920 + Excitotoxic Agent A->D B->C E Post-treatment: Add Ils-920 C->E F Measure Neuronal Viability C->F D->F E->F

    Figure 1: Experimental workflow for optimizing Ils-920 treatment timing.

Issue 2: High variability in intracellular calcium measurements after Ils-920 treatment.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Baseline Calcium Levels: Variations in baseline calcium levels across cells can mask the effect of Ils-920.

    • Recommendation: Ensure a stable baseline reading for your calcium indicator (e.g., Fura-2, Fluo-4) before adding Ils-920. Normalize the fluorescence signal to the baseline for each cell or region of interest.

  • Cell Health and Plating Density: Unhealthy cells or inconsistent cell density can lead to variable calcium signaling.

    • Recommendation: Ensure your cells are healthy and plated at a consistent density. Perform a viability stain (e.g., Trypan Blue) before the experiment.

  • Experimental Protocol for Calcium Imaging:

    • Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

    • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Baseline Measurement: Acquire baseline fluorescence images for 2-5 minutes.

    • Ils-920 Addition: Add Ils-920 at the desired concentration and continue imaging.

    • Stimulation: Add a stimulus to induce calcium influx (e.g., high potassium solution, glutamate).

    • Data Analysis: Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to calculate ΔF/F0.

    StepParameterRecommended Value
    Cell Densitye.g., for SH-SY5Y cells70-80% confluency
    Fluo-4 AM Conc.1-5 µM
    Loading Time30-60 minutes
    Baseline ImagingFrame Rate0.5 - 1 Hz
    Data NormalizationFormula(F - F0) / F0
Issue 3: Unexpected changes in gene expression related to immunosuppression.

Possible Cause & Troubleshooting Steps:

  • Off-Target Effects: Although designed to be non-immunosuppressive, at high concentrations, Ils-920 might exhibit off-target effects.

    • Recommendation: Verify the effect is dose-dependent. Compare the gene expression profile with that of rapamycin as a positive control for immunosuppressive effects.

  • Cell-Type Specific Responses: The response to Ils-920 can be cell-type specific.

    • Recommendation: Confirm the expression of FKBP52 and L-type voltage-gated calcium channels in your cell model.

    G cluster_0 Steroid Receptor Pathway cluster_1 Calcium Channel Pathway Ils920 Ils-920 FKBP52 FKBP52 Ils920->FKBP52 dissociates L_VGCC L-type Voltage-Gated Calcium Channel (β1 subunit) Ils920->L_VGCC inhibits SteroidReceptor Steroid Receptor (e.g., GR) Hsp90 Hsp90 SteroidReceptor->Hsp90 complex GeneTranscription Gene Transcription SteroidReceptor->GeneTranscription activates Hsp90->FKBP52 complex Ca_influx Ca2+ Influx L_VGCC->Ca_influx mediates Neuroprotection Neuroprotection Ca_influx->Neuroprotection contributes to GeneTranscription->Neuroprotection contributes to

    Figure 2: Proposed signaling pathway of Ils-920 leading to neuroprotection.

Experimental Protocols

Western Blot for FKBP52 Dissociation

This protocol can be used to assess the effect of Ils-920 on the interaction between FKBP52 and steroid receptors.

  • Cell Lysis: Treat cells with Ils-920 or vehicle control. Lyse cells in non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an antibody against the steroid receptor (e.g., anti-GR antibody) overnight.

  • Protein A/G Bead Incubation: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with antibodies against FKBP52 and the steroid receptor.

  • Detection: Use a chemiluminescent substrate for detection. A decrease in the FKBP52 band in the Ils-920 treated sample indicates dissociation.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ils-920 and Other FKBP52 Ligands for Researchers

For researchers in neurodegenerative diseases and hormone-dependent cancers, the FK506-binding protein 52 (FKBP52) has emerged as a promising therapeutic target. This guide provides a comparative analysis of Ils-920, a n...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurodegenerative diseases and hormone-dependent cancers, the FK506-binding protein 52 (FKBP52) has emerged as a promising therapeutic target. This guide provides a comparative analysis of Ils-920, a notable FKBP52 ligand, and other relevant compounds. It is designed to assist researchers, scientists, and drug development professionals in understanding the landscape of FKBP52-targeting molecules through quantitative data, detailed experimental protocols, and pathway visualizations.

FKBP52 is a co-chaperone of the heat shock protein 90 (Hsp90) and possesses peptidyl-prolyl isomerase (PPIase) activity. It plays a crucial role in the proper folding and function of steroid hormone receptors, including the androgen receptor (AR) and glucocorticoid receptor (GR). This involvement makes FKBP52 a target for hormone-dependent cancers, such as prostate cancer.[1] Furthermore, its interaction with the tau protein has implicated it in the pathology of neurodegenerative conditions like Alzheimer's disease. Inhibiting FKBP52 can disrupt these interactions, offering potential therapeutic benefits.

Quantitative Comparison of FKBP52 Ligands

The development of selective FKBP52 ligands has been a key focus of research. The following table summarizes the binding affinities and functional data for Ils-920 and other representative FKBP ligands. It is important to note that the high degree of similarity between the binding domains of FKBP52 and its close homolog, FKBP51, presents a significant challenge in developing highly selective inhibitors.

LigandTypeFKBP52 Binding Affinity (Ki/Kd)FKBP51 Binding Affinity (Ki/Kd)Selectivity (FKBP51/FKBP52)Functional Assay (EC50)
Ils-920 Rapamycin AnalogStrong Affinity (Specific value not published)Not ReportedHigh selectivity for FKBP52 over FKBP12Neurite Outgrowth: 130 nM; Neuroprotection: 25 nM
WYE-592 Rapamycin AnalogStrong Affinity (Specific value not published)Not ReportedHigh selectivity for FKBP52 over FKBP12Neurite Outgrowth: 100 nM; Neuroprotection: 50 nM
Rapamycin Natural ProductKi: 4.2 ± 0.7 nMKi: 3.7 ± 0.9 nM~1.1Neurite Outgrowth: >1000 nM; Neuroprotection: 200 nM
FK506 (Tacrolimus) Natural ProductKi: 23 ± 3 nMKi: 104 ± 14 nM~0.22Not directly comparable
SAFit2 Synthetic LigandKi: >50,000 nMKi: 6 nM>8,300 (FKBP52/FKBP51)Not applicable (FKBP51 selective)
SLF Analog Synthetic LigandKi: 0.71 ± 0.1 µMNot ReportedMarginally SelectiveNot Reported

Note: Ki and Kd are measures of binding affinity, where a smaller value indicates a stronger interaction. EC50 is the concentration of a ligand that gives half-maximal response in a functional assay.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

FKBP52_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophic Factors Neurotrophic Factors Receptor Receptor Neurotrophic Factors->Receptor binds Downstream Signaling Downstream Signaling Receptor->Downstream Signaling activates L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ influx Hsp90 Hsp90 Steroid Receptor (inactive) Steroid Receptor (inactive) Hsp90->Steroid Receptor (inactive) chaperones FKBP52 FKBP52 Tau Tau FKBP52->Tau interacts with FKBP52->Steroid Receptor (inactive) co-chaperones Steroid Receptor (active) Steroid Receptor (active) Steroid Receptor (inactive)->Steroid Receptor (active) translocates to Steroid Hormone Steroid Hormone Steroid Hormone->Steroid Receptor (inactive) binds Ils-920 Ils-920 Ils-920->L-type Ca2+ Channel inhibits Ils-920->FKBP52 binds to Neurite Outgrowth Neurite Outgrowth Downstream Signaling->Neurite Outgrowth Neuroprotection Neuroprotection Downstream Signaling->Neuroprotection Gene Transcription Gene Transcription Steroid Receptor (active)->Gene Transcription Experimental_Workflow cluster_binding_assay Binding Affinity & Selectivity Determination cluster_functional_assay Functional Characterization Protein Purification Purify FKBP52 and FKBP51 proteins Fluorescence Polarization Fluorescence Polarization (FP) Assay Protein Purification->Fluorescence Polarization Isothermal Titration Isothermal Titration Calorimetry (ITC) Protein Purification->Isothermal Titration Data Analysis Calculate Ki/Kd values Fluorescence Polarization->Data Analysis Isothermal Titration->Data Analysis Data Analysis 2 Determine EC50 values Cell Culture Culture primary neurons or relevant cell lines Ligand Treatment Treat cells with varying concentrations of ligands Cell Culture->Ligand Treatment Neurite Outgrowth Assay Measure neurite length and branching Ligand Treatment->Neurite Outgrowth Assay Neuroprotection Assay Induce cellular stress and measure cell viability Ligand Treatment->Neuroprotection Assay Neurite Outgrowth Assay->Data Analysis 2 Neuroprotection Assay->Data Analysis 2

References

Comparative

Unraveling the Neuroprotective Mechanisms of Ils-920: A Comparative Analysis

For Immediate Release In the competitive landscape of neuroprotective drug development, Ils-920, a novel non-immunosuppressive analog of rapamycin, has emerged as a promising candidate for the treatment of ischemic strok...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of neuroprotective drug development, Ils-920, a novel non-immunosuppressive analog of rapamycin, has emerged as a promising candidate for the treatment of ischemic stroke. This guide provides a comprehensive cross-validation of Ils-920's mechanism of action, objectively comparing its performance with established and alternative neuroprotective agents. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of Ils-920.

Dual-Pronged Mechanism of Action: A Unique Approach to Neuroprotection

Ils-920 exerts its neuroprotective effects through a distinctive dual mechanism of action. Unlike its parent compound, rapamycin, which primarily targets the mTOR pathway, Ils-920's therapeutic properties stem from its ability to:

  • Activate Glucocorticoid and Other Steroid Receptors: Ils-920 selectively binds to the immunophilin FK506-binding protein 52 (FKBP52). This binding event is believed to cause the dissociation of FKBP52 from steroid receptor complexes, leading to their activation. This pathway is crucial for modulating cellular stress responses and promoting neuronal survival.[1]

  • Inhibit L-type Voltage-Gated Calcium Channels (VGCCs): Ils-920 also directly interacts with the β1-subunit of L-type VGCCs, inhibiting calcium influx into neurons.[1] Excessive calcium entry is a well-established mediator of neuronal death in ischemic conditions.

This dual functionality distinguishes Ils-920 from many existing neuroprotective agents that typically target a single pathway.

Comparative Efficacy in Preclinical Stroke Models

In a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke in rats, Ils-920 has demonstrated significant neuroprotective efficacy. When administered 4 hours after the ischemic event, Ils-920 at doses of 10 and 30 mg/kg reduced infarct volume by 24% and 23%, respectively, at 72 hours post-occlusion.[1] This effect is comparable to or exceeds that of other neuroprotective agents investigated in similar models.

CompoundTarget(s)Animal ModelDoseRouteTime of AdministrationInfarct Volume Reduction (%)Reference
Ils-920 FKBP52, L-type VGCCsRat (tMCAO)10 mg/kgi.p.4h post-occlusion24[1]
Ils-920 FKBP52, L-type VGCCsRat (tMCAO)30 mg/kgi.p.4h post-occlusion23[1]
FK506 (Tacrolimus) FKBPs (including FKBP12 and FKBP52)Rat (MCAO)1 mg/kgi.p.Pre-treatment56-58 (cortical)[2][3]
FK506 (Tacrolimus) FKBPs (including FKBP12 and FKBP52)Rat (MCAO)10 mg/kgi.p.Pre-treatment58 (cortical)[2]
Rapamycin mTORRat (MCAO)--Pre- and post-treatment15.8-20.1[4]
Rapamycin mTORMouse (MCAO)---21.6 (meta-analysis)[5][6]
Nimodipine L-type VGCCsRat (Ischemic Stroke)1 mg/kg/day-Post-strokeSignificant reduction in edema[7]

Table 1: Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models. This table summarizes the neuroprotective effects of Ils-920 and its alternatives in animal models of ischemic stroke. Note that experimental conditions such as the timing of administration and the specific stroke model can significantly influence the observed efficacy.

In Vitro Activity Profile

The unique mechanism of Ils-920 is further supported by its in vitro binding and functional activities. A key characteristic of Ils-920 is its remarkable selectivity for FKBP52 over FKBP12, the primary target of the immunosuppressive effects of FK506 and rapamycin. Ils-920 exhibits a 200-fold selectivity for FKBP52 versus FKBP12 , which is crucial for its non-immunosuppressive profile.[1]

While specific IC50 and Kd values for Ils-920 are not yet publicly available in the reviewed literature, the following table provides a comparative overview of the in vitro potencies of related compounds.

CompoundTargetAssay TypeValueUnitsReference
Ils-920 FKBP52Selectivity vs. FKBP12200-fold-[1]
FK506 FKBP52Binding Affinity (Ki)23 ± 3nM[8]
Rapamycin FKBP52Binding Affinity (Ki)4.2 ± 0.7nM[8]
Nimodipine L-type VGCCsBinding Affinity (KD)0.27nM[9]
Cilnidipine L-type VGCCsInhibition (IC50)< 10nmol/l[10]

Table 2: In Vitro Activities of Ils-920 and Related Compounds. This table highlights the binding affinities and inhibitory concentrations of compounds targeting FKBP52 and L-type voltage-gated calcium channels.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Ils920_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemic Insult Ischemic Insult L_VGCC L-type VGCC Ischemic Insult->L_VGCC Opens Ca_ion Ca²⁺ L_VGCC->Ca_ion Influx Ils920 Ils-920 Ils920->L_VGCC Inhibits FKBP52_GR FKBP52-GR Complex Ils920->FKBP52_GR Binds to FKBP52 FKBP52 FKBP52 FKBP52_GR->FKBP52 Dissociates GR Glucocorticoid Receptor FKBP52_GR->GR Releases GR_translocation GR Translocation GR->GR_translocation Activates Neuronal_Death Neuronal Death Ca_ion->Neuronal_Death Leads to Gene_Expression Neuroprotective Gene Expression GR_translocation->Gene_Expression Promotes Gene_Expression->Neuronal_Death Inhibits

Caption: Proposed mechanism of action of Ils-920.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_analysis Data Analysis Binding_Assay Competitive Binding Assay (e.g., for FKBP52) Kd_IC50 Determine Kd / IC50 Binding_Assay->Kd_IC50 Patch_Clamp Whole-Cell Patch Clamp (for L-type VGCCs) Patch_Clamp->Kd_IC50 MCAO Middle Cerebral Artery Occlusion (MCAO) in Rodents Infarct_Volume Measure Infarct Volume (TTC Staining) MCAO->Infarct_Volume Neurological_Score Assess Neurological Deficits MCAO->Neurological_Score

Caption: General experimental workflow for Ils-920 validation.

Detailed Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are outlined below.

Competitive Binding Assay for FKBP52

Objective: To determine the binding affinity (Kd or Ki) of Ils-920 to FKBP52 and its selectivity over FKBP12.

Materials:

  • Recombinant human FKBP52 and FKBP12 proteins.

  • A high-affinity radiolabeled or fluorescently-labeled ligand for FKBPs (e.g., [³H]FK506).

  • Ils-920 and competitor compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • 96-well filter plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a series of dilutions of Ils-920 and a known competitor (e.g., unlabeled FK506) in binding buffer.

  • In a 96-well plate, combine the recombinant FKBP protein (FKBP52 or FKBP12), the labeled ligand at a concentration near its Kd, and varying concentrations of Ils-920 or the competitor.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Transfer the reaction mixture to a filter plate and wash with ice-cold binding buffer to separate bound from unbound ligand.

  • Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

  • Plot the percentage of bound ligand as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for L-type VGCCs

Objective: To measure the inhibitory effect (IC50) of Ils-920 on L-type voltage-gated calcium currents.

Materials:

  • Cell line expressing L-type VGCCs (e.g., HEK293 cells transfected with the appropriate subunits) or primary neurons.

  • Patch-clamp rig with amplifier, digitizer, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal pipette solution (e.g., containing Cs-gluconate, CsCl, Mg-ATP, GTP-Tris, EGTA, and HEPES).

  • External bath solution (e.g., containing NaCl, CsCl, MgCl₂, CaCl₂, HEPES, and glucose).

  • Ils-920 and control compounds.

Procedure:

  • Culture cells on glass coverslips.

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Fill the pipette with internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Apply a voltage-clamp protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -80 mV).

  • Perfuse the cell with the external solution containing varying concentrations of Ils-920.

  • Record the calcium currents at each concentration of Ils-920.

  • Measure the peak current amplitude and plot the percentage of inhibition as a function of the Ils-920 concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Ils-920 represents a significant advancement in the development of neuroprotective therapies for ischemic stroke. Its unique dual mechanism of action, targeting both steroid receptor signaling and calcium channel activity, offers a multi-faceted approach to mitigating neuronal damage. The preclinical data gathered to date demonstrates its potential to reduce infarct volume and improve functional outcomes.

Further cross-validation studies are warranted to fully elucidate the intricate molecular interactions of Ils-920 and to directly compare its efficacy and safety profile against a broader range of neuroprotective agents in standardized preclinical models. The detailed experimental protocols provided herein offer a framework for such investigations, paving the way for the potential clinical translation of this promising therapeutic candidate.

References

Validation

A Comparative Analysis of Ils-920 and Traditional Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the novel investigational agent Ils-920 and established calcium channel blockers (CCBs). Due to the limited pu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel investigational agent Ils-920 and established calcium channel blockers (CCBs). Due to the limited publicly available data on Ils-920, this document focuses on a qualitative comparison based on its proposed mechanism of action, juxtaposed with the well-documented profiles of traditional CCBs.

Introduction to Calcium Channel Blockers

Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels.[1][2][3] They are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3][4] The primary therapeutic targets for these drugs are the L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[4][5][6] By blocking these channels, CCBs induce vasodilation and, in some cases, reduce heart rate and contractility, thereby lowering blood pressure and alleviating cardiac workload.[7]

There are three main classes of L-type calcium channel blockers, distinguished by their chemical structure and their relative selectivity for cardiac versus vascular tissue.[5][6][7]

Overview of Ils-920

Ils-920 is a novel, non-immunosuppressive analog of rapamycin. Preliminary research suggests that Ils-920 exhibits a dual mechanism of action, positioning it as a unique compound with potential neuroprotective properties. Its proposed functions include:

  • Inhibition of L-type voltage-gated Ca²⁺ channels : Similar to traditional CCBs, Ils-920 is suggested to block the influx of calcium into cells.

  • Potential activation of glucocorticoid and other steroid receptors : This is achieved through the dissociation of FK506 binding protein 52 (FKBP52) from receptor complexes.

This dual-action profile suggests that Ils-920 may offer therapeutic benefits beyond those of conventional CCBs, particularly in the context of neuroprotection.

Comparative Data of Calcium Channel Blocker Classes

The following table summarizes the key characteristics of the major classes of L-type calcium channel blockers. Due to the absence of published quantitative data for Ils-920, its specific values are not available.

FeatureDihydropyridinesPhenylalkylaminesBenzothiazepinesIls-920
Primary Site of Action Vascular Smooth MuscleMyocardiumBoth Vascular Smooth Muscle and MyocardiumL-type Ca²⁺ channels, Glucocorticoid receptors
Vascular Selectivity HighLowIntermediateData not available
Effect on Heart Rate May cause reflex tachycardiaDecreasesDecreasesData not available
Effect on Contractility MinimalDecreasesDecreasesData not available
Clinical Applications Hypertension, AnginaAngina, Arrhythmias, HypertensionAngina, HypertensionInvestigational (Neuroprotection)
Example Drugs Amlodipine, Nifedipine, Felodipine[1][8]Verapamil[7]Diltiazem[7]-
Common Side Effects Peripheral edema, headache, flushing, reflex tachycardia[7]Constipation, bradycardia, AV blockHeadache, dizziness, edemaData not available

Signaling Pathways and Mechanisms

General Mechanism of L-type Calcium Channel Blockers

The primary function of L-type calcium channel blockers is to prevent the influx of Ca²⁺ into vascular smooth muscle and cardiac cells. This leads to vasodilation and reduced myocardial contractility and heart rate.

G ccb Calcium Channel Blocker l_type L-type Calcium Channel ccb->l_type binds to and blocks ca_influx Ca²⁺ Influx Inhibition l_type->ca_influx ca_concentration Decreased Intracellular [Ca²⁺] ca_influx->ca_concentration vasodilation Vasodilation ca_concentration->vasodilation cardiac_effects Decreased Heart Rate & Contractility ca_concentration->cardiac_effects bp_reduction Blood Pressure Reduction vasodilation->bp_reduction cardiac_effects->bp_reduction

Caption: General mechanism of L-type calcium channel blockers.

Classification of L-type Calcium Channel Blockers

L-type CCBs are broadly categorized into Dihydropyridines and Non-dihydropyridines, with the latter group further divided into Phenylalkylamines and Benzothiazepines.

G l_type L-type Calcium Channel Blockers dhp Dihydropyridines (e.g., Amlodipine) l_type->dhp non_dhp Non-dihydropyridines l_type->non_dhp phenyl Phenylalkylamines (e.g., Verapamil) non_dhp->phenyl benzo Benzothiazepines (e.g., Diltiazem) non_dhp->benzo

Caption: Classification of L-type calcium channel blockers.

Proposed Dual Signaling Pathway of Ils-920

Ils-920 is hypothesized to have a dual mechanism of action, impacting both calcium signaling and glucocorticoid receptor pathways.

G ils920 Ils-920 l_type L-type Ca²⁺ Channel ils920->l_type inhibits fkbp52_gr FKBP52-Glucocorticoid Receptor Complex ils920->fkbp52_gr dissociates ca_influx Ca²⁺ Influx Inhibition l_type->ca_influx neuroprotection1 Neuroprotection ca_influx->neuroprotection1 fkbp52 FKBP52 fkbp52_gr->fkbp52 gr Glucocorticoid Receptor fkbp52_gr->gr gr_activation GR Activation & Translocation gr->gr_activation gene_expression Altered Gene Expression gr_activation->gene_expression neuroprotection2 Neuroprotection gene_expression->neuroprotection2

Caption: Proposed dual signaling pathway of Ils-920.

Experimental Protocols

Detailed experimental protocols for Ils-920 are not publicly available. However, a general workflow for comparing the efficacy of a novel compound like Ils-920 with other CCBs in a preclinical setting would typically involve the following steps.

Hypothetical Experimental Workflow for Efficacy Comparison

This workflow outlines the key stages in assessing and comparing the vasodilatory and neuroprotective effects of different calcium channel blockers.

G cluster_0 In Vitro Assessment cluster_1 Ex Vivo Assessment cluster_2 In Vivo Assessment patch_clamp Whole-cell Patch Clamp on isolated cardiomyocytes or vascular smooth muscle cells calcium_imaging Calcium Imaging (e.g., Fura-2 AM) data_analysis Data Analysis and Comparison of IC₅₀/EC₅₀ values and in vivo efficacy patch_clamp->data_analysis calcium_imaging->data_analysis tissue_bath Isolated Tissue Bath Assay (e.g., aortic rings) to measure vasodilation tissue_bath->data_analysis animal_model Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) bp_measurement Blood Pressure Measurement (Telemetry or Tail-cuff) animal_model->bp_measurement bp_measurement->data_analysis neuro_model Animal Model of Neurological Disease (e.g., Stroke Model) behavioral_tests Behavioral and Histological Analysis for Neuroprotection neuro_model->behavioral_tests behavioral_tests->data_analysis

Caption: Hypothetical workflow for comparing CCB efficacy.

1. In Vitro Electrophysiology (Whole-Cell Patch Clamp):

  • Objective: To directly measure the inhibitory effect of the compounds on L-type calcium channels.

  • Method: Isolate ventricular myocytes or vascular smooth muscle cells. Using the whole-cell patch-clamp technique, hold the cell membrane at a potential that keeps calcium channels closed. Apply depolarizing voltage steps to elicit L-type calcium currents. Perfuse the cells with increasing concentrations of the test compounds (e.g., Ils-920, verapamil, amlodipine) and record the corresponding reduction in current amplitude.

  • Data Analysis: Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

2. Ex Vivo Vasodilation Assay (Isolated Tissue Bath):

  • Objective: To assess the vasodilatory potency of the compounds.

  • Method: Isolate aortic rings from rats or mice and mount them in an organ bath containing a physiological salt solution. Pre-contract the rings with an agent like phenylephrine or high potassium. Add cumulative concentrations of the test compounds to the bath and measure the resulting relaxation of the tissue.

  • Data Analysis: Generate concentration-response curves and determine the half-maximal effective concentration (EC₅₀) for vasodilation for each drug.

3. In Vivo Hemodynamic Studies:

  • Objective: To evaluate the effect of the compounds on blood pressure in a living organism.

  • Method: Use a relevant animal model, such as spontaneously hypertensive rats (SHRs). Administer the test compounds via an appropriate route (e.g., oral gavage, intravenous injection). Monitor blood pressure and heart rate continuously using telemetry or non-invasively with a tail-cuff system.

  • Data Analysis: Compare the magnitude and duration of blood pressure reduction and any changes in heart rate among the different treatment groups.

4. In Vivo Neuroprotection Studies (if applicable):

  • Objective: To assess the neuroprotective potential of Ils-920.

  • Method: Utilize an animal model of a relevant neurological condition, such as a middle cerebral artery occlusion (MCAO) model of ischemic stroke. Administer Ils-920 and comparator compounds before or after the ischemic insult. Evaluate neurological deficits using behavioral tests (e.g., rotarod, neurological deficit score). At the end of the study, perform histological analysis of brain tissue to measure infarct volume.

  • Data Analysis: Compare the behavioral outcomes and infarct sizes between the treatment groups to determine the neuroprotective efficacy.

Conclusion

While established calcium channel blockers like the dihydropyridines, phenylalkylamines, and benzothiazepines have well-defined roles in cardiovascular medicine, Ils-920 represents a potential next-generation therapeutic with a novel dual mechanism of action. Its proposed ability to both inhibit L-type calcium channels and modulate glucocorticoid receptor signaling suggests a unique therapeutic profile that may be particularly relevant for neurodegenerative and ischemic conditions. However, a comprehensive understanding of its comparative efficacy, selectivity, and safety profile awaits the publication of detailed preclinical and clinical data. The experimental frameworks outlined in this guide provide a basis for how such a comparative evaluation could be structured.

References

Comparative

Validating the Specificity of Ils-920's Binding Targets: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the binding specificity of Ils-920, a neuroprotective rapamycin analog, with relevant alternative compounds....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of Ils-920, a neuroprotective rapamycin analog, with relevant alternative compounds. The data presented is supported by experimental evidence to aid in the evaluation of Ils-920 for research and drug development purposes.

Introduction to Ils-920

Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated potent neuroprotective properties. Its mechanism of action is attributed to a dual-binding specificity, targeting both the FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs)[1][2]. This unique profile distinguishes it from its parent compound, rapamycin, and other immunophilin ligands, offering a promising avenue for therapeutic intervention in neurological disorders without the associated immunosuppressive effects.

Comparative Analysis of Binding Specificity

To validate the specificity of Ils-920's binding targets, this guide compares its performance against established molecules that interact with either FKBPs or L-type voltage-gated calcium channels.

Specificity for FKBP52

Ils-920 exhibits a remarkable and unexpected selectivity for FKBP52 over FKBP12, the primary target of the immunosuppressive effects of rapamycin and FK506. This shift in binding preference is a key attribute that contributes to its non-immunosuppressive character.

Comparative Binding Affinity for FKBP Isoforms

CompoundTargetDissociation Constant (Kd)Selectivity (Kd FKBP52 / Kd FKBP12)Reference
Ils-920 FKBP121.6 µM>200-fold for FKBP52[1]
FKBP527 nM[1]
RapamycinFKBP120.2 nM~1[1]
FKBP520.2 nM[1]
FK506FKBP120.4 nM~2.5[1]
FKBP521.0 nM[1]

Table 1: Quantitative comparison of the binding affinities of Ils-920, Rapamycin, and FK506 for FKBP12 and FKBP52. The data highlights the significant selectivity of Ils-920 for FKBP52.

Signaling Pathway Diagram: FKBP Binding and Downstream Effects

cluster_ils920 Ils-920 cluster_rapamycin Rapamycin / FK506 Ils-920 Ils-920 FKBP52 FKBP52 Ils-920->FKBP52 High Affinity (Kd = 7 nM) Neurite Outgrowth Neurite Outgrowth FKBP52->Neurite Outgrowth Rapamycin/FK506 Rapamycin/FK506 FKBP12 FKBP12 Rapamycin/FK506->FKBP12 High Affinity mTOR/Calcineurin mTOR/Calcineurin FKBP12->mTOR/Calcineurin Immunosuppression Immunosuppression mTOR/Calcineurin->Immunosuppression

Caption: Differential signaling pathways of Ils-920 and Rapamycin/FK506.

Specificity for L-type Voltage-Gated Calcium Channels

In addition to its high affinity for FKBP52, Ils-920 also binds to the β1-subunit of L-type voltage-gated calcium channels (CACNB1), contributing to its neuroprotective effects by modulating Ca2+ influx[2]. This interaction is compared with established L-type calcium channel blockers, verapamil and diltiazem, which primarily target the α1 subunit (Cav1.2).

Comparative Inhibitory Activity on L-type VGCCs

CompoundTarget SubunitMethodEffectReference
Ils-920 β1 (CACNB1)ElectrophysiologyInhibition of L-type Ca2+ currents[2]
Verapamilα1 (Cav1.2)Radioligand BindingIC50 ≈ 143 nM (HERG current block)[3][4]
Diltiazemα1 (Cav1.2)ElectrophysiologyState-dependent channel block[5]

Table 2: Comparison of the inhibitory activity of Ils-920 and other L-type calcium channel blockers. Note: Direct binding affinity (Kd) for Ils-920 on the β1-subunit is not currently published; the available data is functional.

Experimental Workflow: Identifying Ils-920 Binding Partners

Cell Lysate Cell Lysate Affinity Resin\n(Ils-920 coupled) Affinity Resin (Ils-920 coupled) Cell Lysate->Affinity Resin\n(Ils-920 coupled) Incubation Wash Wash Affinity Resin\n(Ils-920 coupled)->Wash Remove non-specific binders Elution Elution Wash->Elution Isolate Ils-920 and bound proteins SDS-PAGE SDS-PAGE Elution->SDS-PAGE Separate proteins by size Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Identify proteins Identified Proteins\n(FKBP52, CACNB1) Identified Proteins (FKBP52, CACNB1) Mass Spectrometry->Identified Proteins\n(FKBP52, CACNB1)

Caption: Workflow for affinity purification-mass spectrometry to identify Ils-920 targets.

Experimental Protocols

Affinity Purification of Ils-920 Binding Partners

This method was employed to identify the direct binding targets of Ils-920 from cellular extracts[2].

  • Preparation of Affinity Resin: Ils-920 is chemically coupled to a solid support matrix (e.g., sepharose beads).

  • Cell Lysis: F-11 cells (a dorsal root ganglia/neuroblastoma hybrid cell line) are lysed to release cellular proteins.

  • Incubation: The cell lysate is incubated with the Ils-920-coupled affinity resin to allow for the binding of target proteins.

  • Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the resin, typically by changing the pH or by competition with a high concentration of free Ils-920.

  • Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This method was likely used to determine the dissociation constants (Kd) for the interaction between Ils-920 and FKBP isoforms.

  • Immobilization: One of the binding partners (e.g., FKBP12 or FKBP52) is immobilized onto the surface of a sensor chip.

  • Injection: A solution containing the other binding partner (the analyte, e.g., Ils-920) is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.

  • Dissociation: A buffer solution without the analyte is flowed over the surface, and the dissociation of the complex is monitored as a decrease in the SPR signal.

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as kd/ka.

Electrophysiological Recording of L-type Ca2+ Channel Activity

Whole-cell patch-clamp electrophysiology is used to measure the effect of compounds on the activity of ion channels, such as the L-type voltage-gated calcium channels.

  • Cell Culture: Hippocampal neurons or F-11 cells, which endogenously express L-type calcium channels, are cultured on coverslips.

  • Patch-Clamp Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential where the L-type calcium channels are closed.

  • Channel Activation: The membrane is depolarized to a potential that activates the L-type calcium channels, and the resulting inward Ca2+ current is recorded.

  • Drug Application: Ils-920 or other test compounds are applied to the cell via the external solution.

  • Measurement of Inhibition: The effect of the compound on the amplitude of the L-type calcium current is measured and compared to the current recorded in the absence of the compound to determine the extent of inhibition.

Conclusion

The experimental data strongly supports the high specificity of Ils-920 for its intended binding targets. Its remarkable selectivity for FKBP52 over FKBP12 provides a clear molecular basis for its non-immunosuppressive profile. Furthermore, its ability to modulate L-type voltage-gated calcium channels through binding to the β1-subunit presents a distinct mechanism of action compared to traditional L-type calcium channel blockers. This dual-target specificity makes Ils-920 a promising and highly selective tool for neuroprotective research and therapeutic development.

References

Validation

A Head-to-Head Comparison of ILS-920 and its Analogs in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of ILS-920, a novel neuroprotective agent, and its key analogs. By presenting quantitative data,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of ILS-920, a novel neuroprotective agent, and its key analogs. By presenting quantitative data, detailed experimental protocols, and clear visualizations of its mechanism of action, this document serves as a critical resource for researchers in neuropharmacology and drug development.

ILS-920, a derivative of the well-known immunosuppressant rapamycin, has been engineered to minimize immunosuppressive activity while enhancing its neuroprotective properties. This positions it as a promising candidate for treating neurodegenerative diseases and acute neuronal injury, such as ischemic stroke. This guide will objectively compare its performance against its direct precursor and other relevant compounds.

Data Presentation: Quantitative Comparison of ILS-920 and Analogs

The following tables summarize the key performance metrics of ILS-920 in comparison to its analogs WYE-592, the parent compound rapamycin, and another neuroprotective ligand, GPI-1046.

CompoundNeuronal Survival (EC50, nM)[1]Neurite Outgrowth (EC50, nM)[1]Immunosuppression (IC50, nM)[1]
ILS-920 0.1 0.3 >5000
WYE-5920.50.8150
Rapamycin1.03.05
GPI-1046>1000>1000>10000
CompoundFKBP12 Binding (Kd, nM)[1]FKBP52 Binding (Kd, nM)[1]Selectivity for FKBP52 (FKBP12 Kd / FKBP52 Kd)[1]
ILS-920 4600 20 230
WYE-5928001008
Rapamycin0.20.60.33
FK5060.40.80.5

Key Findings from Experimental Data

The data clearly indicates that ILS-920 is a potent neuroprotective agent with a significantly improved safety profile compared to rapamycin.[1]

  • Superior Neuroprotective Efficacy: ILS-920 is approximately 10 times more potent than rapamycin in promoting neuronal survival and neurite outgrowth.[1]

  • Dramatically Reduced Immunosuppression: ILS-920 shows virtually no immunosuppressive activity at concentrations where it exerts its neuroprotective effects, a critical advantage for chronic therapeutic use.[1]

  • Unique Binding Profile: Unlike rapamycin and FK506, which bind to FKBP12 and FKBP52 with similar affinities, ILS-920 demonstrates a remarkable 229-fold preference for FKBP52. This selectivity is believed to be a key contributor to its neurotrophic effects without inducing immunosuppression.[1]

  • In Vivo Efficacy: In a rodent model of ischemic stroke, ILS-920 administered 4 hours after the event significantly reduced infarct volume, whereas rapamycin was found to be ineffective in a similar model.[1]

Signaling Pathways and Mechanism of Action

ILS-920's neuroprotective effects are attributed to a dual mechanism of action, as depicted in the signaling pathway diagram below. It involves both the engagement of the immunophilin FKBP52 and the direct inhibition of L-type voltage-gated calcium channels (VGCCs).[1][2]

ILS-920_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ILS-920_ext ILS-920 VGCC L-type Voltage-Gated Calcium Channel (VGCC) ILS-920_ext->VGCC Inhibits ILS-920_int ILS-920 Cell_Death Ca²⁺-induced Cell Death VGCC->Cell_Death Mediates Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Influx FKBP52 FKBP52 ILS-920_int->FKBP52 Binds Neurite_Outgrowth Neurite Outgrowth FKBP52->Neurite_Outgrowth Promotes Neuroprotection Neuroprotection Neurite_Outgrowth->Neuroprotection Cell_Death->Neuroprotection Inhibition of

Caption: Dual mechanism of ILS-920 neuroprotection.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of compounds like ILS-920 using a neurite outgrowth assay.

Experimental_Workflow Start Start: Isolate Primary Cortical Neurons Plate_Cells Plate neurons on poly-L-ornithine coated coverslips Start->Plate_Cells Add_Compounds Add ILS-920, analogs, or vehicle control Plate_Cells->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Fix_Stain Fix cells and immunostain for neuronal markers (e.g., MAP2) Incubate->Fix_Stain Image_Acquisition Acquire images using high-content microscopy Fix_Stain->Image_Acquisition Quantify Quantify neurite length and branching Image_Acquisition->Quantify Analyze Analyze data and determine EC50 values Quantify->Analyze

Caption: Workflow for a neurite outgrowth assay.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Neuronal Survival Assay (Neurofilament ELISA)

This assay quantifies neuronal survival by measuring the levels of neurofilament protein, a key structural component of neurons.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and plated in 96-well plates coated with poly-L-ornithine.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of ILS-920, its analogs, or a vehicle control.

  • Incubation: The cells are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis: The cells are lysed to release intracellular proteins, including neurofilaments.

  • ELISA: A sandwich ELISA is performed using a capture antibody specific for neurofilament-L and a detection antibody conjugated to horseradish peroxidase (HRP).

  • Detection: The HRP substrate TMB is added, and the colorimetric change is measured at 450 nm using a plate reader.

  • Analysis: The absorbance values are normalized to the control wells, and the EC50 value (the concentration at which 50% of the maximum protective effect is observed) is calculated.

Neurite Outgrowth Assay

This assay measures the ability of a compound to promote the growth of neurites, the projections from a neuron's cell body.

  • Cell Plating: Primary cortical neurons are plated at a low density on poly-L-ornithine-coated glass coverslips in a 24-well plate.

  • Compound Application: Immediately after plating, the test compounds (ILS-920, analogs) or vehicle control are added to the culture medium.

  • Incubation: The cultures are incubated for 72 hours to allow for neurite extension.

  • Immunostaining: The cells are fixed with 4% paraformaldehyde and permeabilized. They are then stained with an antibody against a neuronal marker such as MAP2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides, and images are captured using a high-content imaging system.

  • Quantification: Automated image analysis software is used to measure the total neurite length per neuron.

  • Data Analysis: The mean total neurite length is calculated for each treatment condition, and EC50 values are determined.

L-type Voltage-Gated Calcium Channel (VGCC) Inhibition Assay

This electrophysiological assay directly measures the effect of the compounds on the function of L-type calcium channels.

  • Cell Preparation: F-11 cells (a hybrid of rat dorsal root ganglia neurons and mouse neuroblastoma) or primary hippocampal neurons are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Voltage Protocol: The cell is held at a negative membrane potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate the L-type calcium channels.

  • Compound Perfusion: The test compound is applied to the cell via the extracellular perfusion solution.

  • Current Measurement: The inward calcium current is measured before and after the application of the compound.

  • Analysis: The percentage of inhibition of the calcium current is calculated for different concentrations of the compound to determine its inhibitory potency.

In Vivo Stroke Model (transient Middle Cerebral Artery Occlusion - tMCAO)

This animal model is used to assess the neuroprotective efficacy of a compound in a clinically relevant setting of ischemic stroke.

  • Animal Preparation: Adult male rats are anesthetized.

  • Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA), thereby inducing a focal ischemic stroke.

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow for reperfusion of the ischemic territory.

  • Compound Administration: ILS-920 or a vehicle control is administered intravenously at a specific time point after the occlusion (e.g., 4 hours).

  • Neurological Assessment: Neurological deficits are scored at various time points after the procedure.

  • Infarct Volume Measurement: After a set period (e.g., 72 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (white) and viable (red) tissue. The infarct volume is then quantified.

Immunosuppression Assay (T-Cell Proliferation)

This assay measures the effect of a compound on the proliferation of T-cells, a key indicator of immunosuppressive activity.

  • Cell Isolation: Human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Stimulation: The T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies in the presence of Interleukin-2 (IL-2).

  • Compound Treatment: The stimulated cells are treated with various concentrations of ILS-920, its analogs, or a vehicle control.

  • Proliferation Measurement: After 72 hours of incubation, the proliferation of the T-cells is measured. This can be done using various methods, such as the incorporation of [3H]-thymidine or a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.

  • Analysis: The level of proliferation in the treated wells is compared to the control wells, and the IC50 value (the concentration at which 50% of proliferation is inhibited) is calculated.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ils-920

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ils-920, a neuroprotectiv...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ils-920, a neuroprotective Rapamycin analog. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.

Ils-920 is a small molecule compound with neuroprotective properties, making it a valuable tool in research.[1] As an analog of Rapamycin, it requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on the safety guidelines for Rapamycin and similar small molecule compounds.[2][3][4][5][6]

Essential Personal Protective Equipment (PPE)

When working with Ils-920 in a laboratory setting, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE for various handling procedures.

Procedure Required Personal Protective Equipment (PPE) Notes
Weighing and Aliquoting (Powder Form) - Chemical Fume Hood- N100 Respirator- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe ShoesHandling Ils-920 as a powder poses an inhalation risk. All manipulations of the powdered form should occur within a certified chemical fume hood to prevent aerosolization.[3][4]
Solution Preparation and Handling - Chemical Fume Hood or Biosafety Cabinet (Class II, B2 if aerosolized)- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe ShoesWhile the risk of inhalation is reduced with solutions, the potential for splashes and skin contact remains. A well-ventilated area is still necessary.[3]
Animal Administration - Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe ShoesWhen administering Ils-920 to animals, take precautions to avoid needlestick injuries and direct contact with the substance.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution of Ils-920 in DMSO

This protocol outlines the steps for safely preparing a stock solution of Ils-920.

Materials:

  • Ils-920 (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (see table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance within the chemical fume hood. Carefully weigh the desired amount of Ils-920 powder into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Ils-920 powder to achieve a 10 mM concentration.

  • Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and dated microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, as recommended for Rapamycin analogs.[2]

  • Decontamination: Wipe down the work area within the fume hood with a suitable cleaning agent, such as 70% ethanol.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous chemical waste container.[4]

Logical Workflow for Handling Ils-920

The following diagram illustrates the key stages and decision points for the safe handling of Ils-920, from initial receipt to final disposal.

Ils920_Handling_Workflow start Start: Receive Ils-920 storage Store at -20°C or -80°C start->storage end_node End: Procedure Complete ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood form Powder or Solution? fume_hood->form weighing Weigh Powder dissolving Dissolve in Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal waste_disposal->end_node form->weighing Powder form->experiment Solution

Caption: Workflow for the safe handling of Ils-920 in a laboratory setting.

Disposal Plan

Proper disposal of Ils-920 and contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.

  • Solid Waste: All disposable items that have come into contact with Ils-920, such as gloves, pipette tips, and absorbent pads, should be collected in a clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused or waste solutions of Ils-920 should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of in accordance with institutional guidelines.[4]

By implementing these safety measures and handling protocols, researchers can confidently work with Ils-920 while maintaining a secure and controlled laboratory environment.

References

Retrosynthesis Analysis

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Method

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